Product packaging for Lazabemide(Cat. No.:CAS No. 103878-84-8)

Lazabemide

Numéro de catalogue: B1674597
Numéro CAS: 103878-84-8
Poids moléculaire: 199.64 g/mol
Clé InChI: JZXRLKWWVNUZRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source
See also: Lazabemide Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3O B1674597 Lazabemide CAS No. 103878-84-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXRLKWWVNUZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048294
Record name Lazabemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-84-8
Record name Lazabemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103878-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lazabemide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazabemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAZABEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lazabemide's Mechanism of Action on Monoamine Oxidase B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide (Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams. Unlike irreversible inhibitors such as selegiline, this compound's reversible nature offers a distinct pharmacological profile.[3][4] Its high selectivity for MAO-B over MAO-A minimizes the risk of hypertensive crises associated with non-selective MAO inhibition. This guide consolidates key findings to serve as a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanism of Action

This compound functions as a competitive and reversible inhibitor of MAO-B.[5] The enzyme MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. By inhibiting MAO-B, this compound effectively reduces the degradation of dopamine in the brain, thereby increasing dopaminergic neurotransmission. This mechanism underlies its investigation as a therapeutic agent for neurodegenerative conditions like Parkinson's disease.[3]

The key characteristics of its mechanism are:

  • Reversibility: this compound binds to MAO-B through non-covalent interactions, forming an enzyme-inhibitor complex that can readily dissociate. This allows for the recovery of enzyme activity after the drug is cleared from the system.[2]

  • Selectivity: It exhibits a high degree of selectivity for the MAO-B isoenzyme over MAO-A. This is a critical feature, as the inhibition of MAO-A can lead to dangerous interactions with tyramine-containing foods (the "cheese effect"). This compound is reported to be approximately 100-fold more selective for MAO-B.[6]

  • Competitive Inhibition: this compound competes with the natural substrates of MAO-B for access to the enzyme's active site.[5] This mode of inhibition means that the degree of enzyme blockade is dependent on the relative concentrations of both the inhibitor and the substrate.

Binding Site Interaction

Studies utilizing affinity labeling with radiolabeled [3H]this compound have provided insight into its binding location. After forming an enzyme-inhibitor complex, reduction with sodium cyanoborohydride creates an irreversible link, allowing for subsequent analysis.[7] Tryptic digestion and peptide mapping revealed that this compound incorporates into the MAO-B peptide segment that begins at Valine-371.[7] This region notably contains Cysteine-397, the residue covalently linked to the FAD cofactor, indicating that this compound binds directly within or in close proximity to the enzyme's catalytic active site.[7]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified across various studies and biological systems. The following tables summarize these key metrics.

Table 1: In Vitro Inhibitory Potency of this compound against MAO-B
ParameterSpecies/SystemValueReference(s)
IC₅₀ General30 nM (0.03 µM)[8]
IC₅₀ Human6.9 nM[8]
IC₅₀ Rat37 nM[8]
Kᵢ Not Specified7.9 nM[9]
Kₑ Rat Cerebral Cortex18.4 nM[8]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. Kₑ (Equilibrium dissociation constant).

Table 2: Isoenzyme Selectivity Profile of this compound (MAO-B vs. MAO-A)
EnzymeSpeciesIC₅₀Selectivity Ratio (MAO-A IC₅₀ / MAO-B IC₅₀)Reference(s)
MAO-B Human6.9 nM>14,500[8]
MAO-A Human>100 µM[8]
MAO-B Rat37 nM>270[8]
MAO-A Rat>10 µM[8]
Table 3: Effect of this compound on Monoamine Uptake

This compound is a weak inhibitor of monoamine uptake, with significant effects observed only at concentrations much higher than those required for MAO-B inhibition.[10]

Monoamine TransporterIC₅₀ (µM)Reference(s)
Noradrenaline (NA) 86[8][10]
Serotonin (5-HT) 123[8][10]
Dopamine (DA) >500[8][10]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specific biochemical and pharmacological assays. Detailed methodologies for key experiments are provided below.

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC₅₀ of an inhibitor for MAO-B.[11]

  • Reagent Preparation:

    • Enzyme Source: Use recombinant human MAO-B or mitochondria isolated from tissue homogenates (e.g., rat liver or brain).

    • Assay Buffer: Prepare a suitable buffer, typically phosphate buffer at pH 7.4.

    • Substrate: Prepare a stock solution of a specific MAO-B substrate, such as benzylamine or p-tyramine.[11][12]

    • Inhibitor: Prepare serial dilutions of this compound in the assay buffer.

    • Detection Reagents: Prepare a working solution containing horseradish peroxidase (HRP) and a fluorometric probe (e.g., Amplex Red or similar).

  • Assay Procedure:

    • Add the MAO-B enzyme preparation to the wells of a 96-well microplate.

    • Add the various dilutions of this compound (or vehicle control) to the appropriate wells.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

    • Simultaneously, add the detection reagent working solution. The H₂O₂ produced by the MAO-B reaction will react with the probe in the presence of HRP to generate a fluorescent product.

    • Incubate for a fixed time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).

    • Subtract the background fluorescence from a no-enzyme control.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Affinity Labeling for Binding Site Identification

This protocol was used to identify the region of MAO-B to which this compound binds.[7]

  • Complex Formation: Incubate purified human MAO-B with radiolabeled [3H]this compound to allow the formation of the reversible enzyme-inhibitor complex.

  • Irreversible Linkage: Add a reducing agent, sodium cyanoborohydride (NaBH₃CN), to the complex. This reduces the Schiff base intermediate, forming a stable, covalent bond between the inhibitor and the enzyme.

  • Enzyme Digestion: Remove any unbound inhibitor. Denature the covalently labeled MAO-B and digest it into smaller peptide fragments using a protease such as trypsin.

  • Peptide Separation: Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (HPLC).

  • Identification of Labeled Peptide: Monitor the HPLC eluate for radioactivity to identify the peptide fragment(s) containing the bound [3H]this compound.

  • Sequence Analysis: Isolate the radioactive peptide(s) and determine their amino acid sequence using Edman degradation. This identifies the specific region of the MAO-B protein that interacts with this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with MAO-B.

Caption: Reversible competitive inhibition of MAO-B by this compound.

G cluster_workflow In Vitro MAO-B Inhibition Assay Workflow prep 1. Reagent Preparation (Enzyme, Buffer, this compound dilutions, Substrate) plate 2. Plate Setup Add Enzyme and this compound to 96-well plate prep->plate preincubate 3. Pre-incubation Allow Enzyme-Inhibitor binding (15-30 min) plate->preincubate reaction 4. Reaction Initiation Add Substrate and Detection Probe preincubate->reaction incubate 5. Reaction Incubation (30-60 min at 37°C) reaction->incubate measure 6. Measurement Read fluorescence on a plate reader incubate->measure analyze 7. Data Analysis Calculate % Inhibition, Plot dose-response curve measure->analyze ic50 8. Determine IC₅₀ Value analyze->ic50 G cluster_maob Interaction with MAO-B cluster_maoa Interaction with MAO-A This compound This compound maob MAO-B Active Site This compound->maob maoa MAO-A Active Site This compound->maoa binding_b High Affinity Binding (Ki = 7.9 nM) maob->binding_b Competitive Reversible inhibition_b Potent Inhibition (IC₅₀ = 30 nM) binding_b->inhibition_b binding_a Low Affinity Binding maoa->binding_a inhibition_a Weak Inhibition (IC₅₀ > 100,000 nM) binding_a->inhibition_a

References

Lazabemide: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] Developed by F. Hoffmann-La Roche, it was investigated primarily for the treatment of Parkinson's disease and Alzheimer's disease. Unlike the irreversible MAO-B inhibitor selegiline, this compound is not metabolized to amphetamine-like substances.[2] Although it showed promise in early clinical trials, its development was ultimately discontinued. This technical guide provides a detailed overview of the pharmacology and toxicology of this compound, based on publicly available data.

Pharmacology

Mechanism of Action

This compound's primary pharmacological action is the selective and reversible inhibition of MAO-B.[1] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which is beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.

Beyond its effects on dopamine metabolism, this compound has also been shown to possess antioxidant properties. It can inhibit lipid peroxidation in a concentration-dependent manner, independent of its MAO-B inhibitory activity.[3] This is attributed to its ability to partition into the membrane hydrocarbon core and inhibit the propagation of free radicals.[3]

Pharmacodynamics

Studies in healthy volunteers have demonstrated that this compound causes a rapid, dose-dependent, and reversible inhibition of platelet MAO-B activity. A single oral dose can lead to almost complete inhibition of MAO-B for approximately 20 hours.[2][4] The maximum inhibition (Imax) of platelet MAO-B activity is around 94-96%.[2][4]

Table 1: In Vitro Inhibitory Activity of this compound and its Derivatives

CompoundTargetIC50 (µM)Source
This compoundMAO-B0.03[5]
This compoundMAO-A>100[5]
This compound Derivative 3mMAO-B5.04 ± 0.06[6][7][8]
This compound Derivative 3dMAO-A3.12 ± 0.05[6][7][8]

Table 2: Pharmacodynamic Parameters of this compound in Healthy Volunteers

ParameterYoung Subjects (19-36 years)Elderly Subjects (60-78 years)Source
Platelet MAO-B IC50 (µg/L)0.48 ± 0.891.5 ± 2.3[2][4]
Platelet MAO-B Imax (%)94 ± 5.196 ± 4.5[2][4]
Pharmacokinetics

This compound is rapidly absorbed after oral administration. Its elimination follows a mixed linear and non-linear pattern. Steady-state plasma concentrations are typically achieved by the third day of dosing with twice-daily administration.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects

ParameterValueSource
Time to steady-state3 days[9]
Elimination pathwayMixed linear and non-linear[9]

Toxicology Profile

Detailed preclinical toxicology data for this compound, including acute, subchronic, chronic, genetic, carcinogenicity, and reproductive toxicity studies, are not extensively available in the public domain. As is standard for investigational new drugs, a comprehensive toxicology program would have been conducted to support clinical trials.[1][4][10][11][12][13][14] This would have included:

  • Acute Toxicity Studies: To determine the effects of a single high dose and the maximum tolerated dose in at least two mammalian species.

  • Repeated-Dose Toxicity Studies: To evaluate the effects of subchronic and chronic exposure in at least one rodent and one non-rodent species.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity, including the Ames test, chromosomal aberration assays, and micronucleus tests.

  • Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumorigenic potential of the compound.

  • Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and pre- and postnatal development.

Clinical Safety and Tolerability

In clinical trials involving patients with Parkinson's disease, this compound was generally well-tolerated at doses up to 400 mg/day. The most frequently reported adverse events at higher doses was headache. No clinically relevant changes in vital signs or laboratory parameters were consistently observed. A study investigating the combination of this compound and moclobemide (a MAO-A inhibitor) indicated the need for dietary tyramine restrictions due to a significant potentiation of the tyramine pressor response.[10]

Experimental Protocols

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This in vitro assay is a common method to determine the inhibitory potential of a compound against MAO-B. The protocol outlined below is based on commercially available kits.

1. Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a MAO-B substrate. A probe reacts with H₂O₂ in the presence of a developer to generate a fluorescent product, which is quantified using a fluorescence plate reader.

2. Materials:

  • MAO-B enzyme

  • MAO-B substrate (e.g., tyramine, benzylamine)

  • MAO-B assay buffer

  • Fluorescent probe (e.g., GenieRed Probe, OxiRed Probe)

  • Developer

  • Inhibitor control (e.g., selegiline)

  • Test compound (this compound)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

3. Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe, developer, and inhibitor control according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound.
  • Assay Plate Setup:
  • Test Wells: Add the test compound at various concentrations.
  • Inhibitor Control Wells: Add the known MAO-B inhibitor.
  • Enzyme Control Wells: Add assay buffer (no inhibitor).
  • Blank Control Wells: Add assay buffer (no enzyme).
  • Enzyme Incubation: Add the MAO-B enzyme solution to all wells except the blank controls. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
  • Substrate Addition: Add the MAO-B substrate solution to all wells to initiate the enzymatic reaction.
  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at 37°C in a kinetic mode for a set duration (e.g., 30-60 minutes).
  • Data Analysis:
  • Calculate the rate of reaction (change in fluorescence over time) for each well.
  • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

MAO_B_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Enzyme, Substrate, Probe, and Developer Solutions a1 Dispense Controls and This compound into 96-well Plate p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 a2 Add MAO-B Enzyme and Incubate a1->a2 a3 Add MAO-B Substrate to Initiate Reaction a2->a3 a4 Measure Fluorescence Kinetically a3->a4 d1 Calculate Reaction Rates a4->d1 d2 Determine Percent Inhibition d1->d2 d3 Calculate IC50 Value d2->d3

Neuroprotective_Signaling_Pathway cluster_stress Cellular Stress cluster_inhibition MAO-B Inhibition cluster_downstream Downstream Effects stress Oxidative Stress (e.g., ROS) maob MAO-B stress->maob Contributes to This compound This compound This compound->maob Inhibits bcl2 ↑ Bcl-2 (Anti-apoptotic) This compound->bcl2 Promotes bax ↓ Bax (Pro-apoptotic) This compound->bax Inhibits dopamine Dopamine Degradation (Reduced) maob->dopamine ros ROS Production (Reduced) maob->ros apoptosis Apoptosis (Inhibited) ros->apoptosis Promotes caspase Caspase Activation (Reduced) bcl2->caspase Inhibits bcl2->apoptosis Inhibits bax->caspase Promotes bax->apoptosis Promotes caspase->apoptosis Initiates survival Neuronal Survival apoptosis->survival Leads to

Conclusion

This compound is a well-characterized selective and reversible MAO-B inhibitor with demonstrated pharmacodynamic effects in humans. Its favorable safety profile in early clinical trials and its unique antioxidant properties made it a promising therapeutic candidate. However, the discontinuation of its development means that a complete public record of its preclinical toxicology and metabolic fate is unavailable. This guide provides a comprehensive summary of the existing scientific literature, offering valuable insights for researchers in the fields of neuropharmacology and drug development.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Lazabemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide, with the IUPAC name N-(2-aminoethyl)-5-chloropyridine-2-carboxamide, is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This technical guide provides a comprehensive overview of its chemical structure and a detailed account of its synthesis. The document outlines the key chemical properties, presents a step-by-step synthesis protocol, and includes quantitative data and characterization details relevant to researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a pyridinecarboxamide derivative with a distinct chemical architecture that contributes to its selective biological activity.

Chemical Identifiers:

  • IUPAC Name: N-(2-aminoethyl)-5-chloropyridine-2-carboxamide[1]

  • CAS Number: 103878-84-8[1]

  • Molecular Formula: C₈H₁₀ClN₃O[1]

  • Molecular Weight: 199.64 g/mol [1]

PropertyValueReference
Molecular Formula C₈H₁₀ClN₃O[1]
Molecular Weight 199.64 g/mol [1]
CAS Number 103878-84-8[1]
IUPAC Name N-(2-aminoethyl)-5-chloropyridine-2-carboxamide[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of 5-chloro-2-cyanopyridine with ethylenediamine. While the seminal work by Henriot et al. (1994) is frequently cited for its synthesis, this guide provides a detailed experimental protocol based on established chemical principles for this reaction.

The overall synthetic pathway can be visualized as follows:

Lazabemide_Synthesis 5-chloro-2-cyanopyridine 5-chloro-2-cyanopyridine This compound This compound 5-chloro-2-cyanopyridine->this compound + ethylenediamine ethylenediamine ethylenediamine

Figure 1: Synthesis pathway of this compound.

Experimental Protocol

Materials:

  • 5-chloro-2-cyanopyridine

  • Ethylenediamine

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-cyanopyridine in an excess of ethylenediamine.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the excess ethylenediamine under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water. To remove any unreacted starting material and acidic impurities, wash the organic layer with a dilute aqueous solution of sodium hydroxide, followed by a brine wash.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation (Optional): For the preparation of this compound hydrochloride, dissolve the purified free base in a minimal amount of methanol and add a stoichiometric amount of methanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data
ParameterValue
Typical Yield 70-85%
Purity (by HPLC) >98%
Melting Point (HCl salt) 238-241 °C

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring and the aliphatic protons of the ethylenediamine moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to all the unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amine and amide, the C=O stretch of the amide, and the C-Cl stretch.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Signaling Pathway and Experimental Workflow

This compound's primary mechanism of action is the selective and reversible inhibition of MAO-B. This inhibition leads to an increase in the levels of certain neurotransmitters in the brain, which is the basis for its investigation in neurodegenerative diseases.

MAO_B_Inhibition cluster_0 Presynaptic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism DOPAC DOPAC MAO-B->DOPAC This compound This compound This compound->MAO-B Inhibits

Figure 2: this compound's inhibition of MAO-B.

The typical workflow for evaluating the efficacy of a synthesized batch of this compound would involve in vitro enzyme assays.

Experimental_Workflow Synthesis This compound Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay In vitro MAO-B Inhibition Assay Purification->Enzyme_Assay Data_Analysis IC50 Determination Enzyme_Assay->Data_Analysis

Figure 3: Experimental workflow for this compound.

References

The Discovery and Developmental History of Lazabemide (Ro 19-6327): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide (Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase type B (MAO-B). Developed by Hoffmann-La Roche, it was investigated for the treatment of Parkinson's disease and Alzheimer's disease. Unlike the irreversible MAO-B inhibitor selegiline, this compound is not metabolized to amphetamine-like substances. This guide provides a comprehensive overview of the discovery, synthesis, preclinical pharmacology, and clinical development of this compound, presenting key data in structured tables and detailing experimental methodologies. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its development.

Discovery and Synthesis

This compound, chemically known as N-(2-aminoethyl)-5-chloro-pyridine-2-carboxamide, was synthesized as part of a research program aimed at developing a selective and reversible MAO-B inhibitor. The synthesis of this compound hydrochloride has been reported to start from 5-chloro-2-cyanopyridine.

Synthesis Protocol

A common synthetic route for this compound involves the following key steps:

  • Amidation of 5-chloro-2-cyanopyridine: 5-chloro-2-cyanopyridine is reacted with an excess of ethylenediamine. This reaction typically occurs at an elevated temperature, and the pyridine ring acts as an activating group for the nucleophilic attack by the amine.

  • Work-up and Purification: After the reaction is complete, the excess ethylenediamine is removed, often under vacuum. The resulting crude product is then purified. This can be achieved through recrystallization or column chromatography to yield N-(2-aminoethyl)-5-chloropicolinamide.

  • Salt Formation: To improve stability and solubility for pharmaceutical use, the free base is often converted to its hydrochloride salt. This is typically achieved by treating a solution of the base with hydrochloric acid, followed by precipitation or crystallization of the salt.

Preclinical Pharmacology

This compound's preclinical development focused on characterizing its MAO-B inhibitory activity, selectivity, and mechanism of action. A series of in vitro and ex vivo studies were conducted to establish its pharmacological profile.

In Vitro MAO-B Inhibition

In vitro studies were crucial in determining the potency and selectivity of this compound as a MAO-B inhibitor.

A common method for determining the in vitro inhibitory activity of a compound on MAO-B is as follows:

  • Enzyme Source: Homogenates of rat brain or human platelets are typically used as a source of MAO-B.

  • Substrate: A specific substrate for MAO-B, such as radiolabeled β-phenylethylamine ([14C]PEA) or kynuramine, is used.

  • Incubation: The enzyme source is pre-incubated with varying concentrations of this compound for a defined period.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The reaction is carried out at a controlled temperature (e.g., 37°C) and pH.

  • Reaction Termination: The reaction is stopped after a specific time by adding a strong acid (e.g., perchloric acid).

  • Product Quantification: The amount of product formed (e.g., the deaminated metabolite of the substrate) is quantified. For radiolabeled substrates, this is often done by liquid scintillation counting after separation of the product from the unreacted substrate. For other substrates, spectrophotometric or fluorometric methods can be used.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of MAO-B activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo MAO-B Inhibition

Ex vivo studies were performed to assess the ability of this compound to inhibit MAO-B in the brain after systemic administration to animals.

  • Drug Administration: Rats are administered various doses of this compound, typically via oral or intraperitoneal routes.

  • Tissue Collection: At different time points after drug administration, the animals are euthanized, and their brains are rapidly removed and dissected.

  • Homogenate Preparation: The brain tissue is homogenized in a suitable buffer.

  • MAO-B Activity Assay: The MAO-B activity in the brain homogenates is measured using an in vitro assay similar to the one described above.

  • Data Analysis: The percentage of MAO-B inhibition in the brains of treated animals is calculated by comparing the enzyme activity to that in vehicle-treated control animals.

Quantitative Preclinical Data
ParameterSpecies/TissueValueReference
IC50 for MAO-B Rat Brain0.03 µM[1]
IC50 for MAO-A Rat Brain>100 µM[1]
Selectivity (MAO-A/MAO-B) Rat Brain>3300[1]
IC50 for Noradrenaline Uptake Rat Forebrain Synaptosomes86 µM[2]
IC50 for Serotonin Uptake Rat Forebrain Synaptosomes123 µM[2]
IC50 for Dopamine Uptake Rat Forebrain Synaptosomes>500 µM[2]

Clinical Development

The clinical development of this compound for Parkinson's disease was primarily conducted by the Parkinson Study Group (PSG) through a series of key clinical trials.

Phase I: Safety and Tolerability in Healthy Volunteers

Initial clinical studies in healthy volunteers established the safety and tolerability of this compound. These studies also investigated its pharmacokinetics and pharmacodynamics, confirming its reversible inhibition of platelet MAO-B.[3]

START-UP (Short Term Assessment of Ro 19-6327 Tolerability in Untreated Parkinson's Disease)

The START-UP trial was the first major study of this compound in patients with early, untreated Parkinson's disease.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 201 patients with early Parkinson's disease who did not yet require levodopa therapy.

  • Intervention: Patients were randomized to receive this compound (at various doses) or a matching placebo for 8 weeks.

  • Primary Outcome: The primary measure was the safety and tolerability of this compound.

  • Secondary Outcomes: Clinical features were assessed using the Unified Parkinson's Disease Rating Scale (UPDRS).

START-LE (Short Term Assessment of Ro 19-6327 Tolerability in Levodopa Exposed Patients)

The START-LE trial evaluated the safety and tolerability of this compound as an adjunct therapy in patients already receiving levodopa.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 137 patients with Parkinson's disease who were being treated with levodopa.

  • Intervention: Patients were randomized to receive this compound (100, 200, or 400 mg/day) or a matching placebo for 8 weeks.[4]

  • Primary Outcome: The proportion of subjects who were able to complete the study on their assigned treatment.[4]

  • Secondary Outcomes: Changes in motor performance were assessed using the UPDRS.[4]

ROADS (Ro 19-6327 Assessment in De Novo Subjects)

The ROADS study was a pivotal trial designed to assess the effect of this compound on the progression of disability in early Parkinson's disease.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 321 patients with early, untreated Parkinson's disease.

  • Intervention: Patients were randomized to one of five treatment groups: placebo, or this compound at 25, 50, 100, or 200 mg/day for up to one year.

  • Primary Endpoint: The time until the onset of disability requiring the initiation of levodopa therapy.

Quantitative Clinical Data
StudyPatient PopulationTreatment GroupsKey FindingReference
START-UP Early, untreated PDThis compound vs. PlaceboThis compound was safe and well-tolerated.[5]
START-LE Levodopa-treated PDThis compound (100, 200, 400 mg/day) vs. PlaceboThis compound was as well-tolerated as placebo. No significant improvement in motor performance was observed.[4]
ROADS Early, untreated PDThis compound (25, 50, 100, 200 mg/day) vs. PlaceboThis compound reduced the risk of reaching the primary endpoint by 51% compared to placebo.[6]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by selectively and reversibly inhibiting MAO-B. This enzyme is primarily responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.

Dopamine Metabolism and this compound Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell / Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 Vesicular Monoamine Transporter 2 Dopamine->VMAT2 Packaging into Vesicles Dopamine_released Dopamine Dopamine->Dopamine_released Release Dopamine_Receptors Dopamine Receptors (D1, D2, etc.) Dopamine_released->Dopamine_Receptors Dopamine_reuptake Dopamine Transporter Dopamine_released->Dopamine_reuptake Reuptake (DAT) Signal_Transduction Signal Transduction (e.g., cAMP pathway) Dopamine_Receptors->Signal_Transduction Binding MAO_B Monoamine Oxidase B (MAO-B) DOPAC DOPAC MAO_B->DOPAC Oxidative Deamination Dopamine_reuptake->MAO_B Metabolism This compound This compound (Ro 19-6327) This compound->MAO_B Reversible Inhibition

Dopamine metabolism and the inhibitory action of this compound.

Experimental and Developmental Workflows

The development of this compound followed a structured process from preclinical discovery to clinical evaluation.

Preclinical Development Workflow

Preclinical Development Workflow for this compound cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_regulatory Regulatory Submission A Lead Identification (Ro 19-6327) B Chemical Synthesis & Optimization A->B C In Vitro Screening (MAO-A/B Inhibition) B->C D Selectivity Profiling C->D E Ex Vivo Studies (Animal Models) D->E F Pharmacokinetics (ADME) E->F G Toxicology Studies F->G H Investigational New Drug (IND) Application G->H Clinical Trial Workflow - START-UP cluster_planning Trial Planning & Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting A Protocol Development B IRB/Ethics Committee Approval A->B C Site Selection & Initiation B->C D Patient Screening & Recruitment C->D E Informed Consent D->E F Randomization (this compound vs. Placebo) E->F G Drug Administration & Follow-up (8 weeks) F->G H Data Collection (Safety & UPDRS) G->H I Database Lock H->I J Statistical Analysis I->J K Clinical Study Report J->K L Publication K->L

References

The Selective MAO-B Inhibitor Lazabemide: A Deep Dive into its Effects on Neurotransmitter Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide, a reversible and selective inhibitor of monoamine oxidase B (MAO-B), has been a subject of interest for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides an in-depth analysis of the effects of this compound on dopamine and other key neurotransmitter metabolism. By summarizing quantitative data from preclinical studies, detailing experimental protocols, and visualizing the underlying biochemical pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug development. The primary mechanism of this compound revolves around its potent and selective inhibition of MAO-B, leading to a significant reduction in the degradation of dopamine. This guide will explore the nuances of this interaction and its downstream consequences on the broader neurotransmitter landscape.

Introduction

This compound is a specific and reversible inhibitor of monoamine oxidase B (MAO-B)[1]. MAO-B is a key enzyme responsible for the breakdown of several neurotransmitters, most notably dopamine. By inhibiting this enzyme, this compound effectively increases the synaptic availability of dopamine, a mechanism that has been explored for the treatment of Parkinson's disease[1]. Unlike some other MAO inhibitors, this compound's effects are reversible, with enzyme activity returning to baseline levels approximately 36 hours after discontinuation of the drug[1]. This technical guide will provide a detailed examination of the quantitative effects of this compound on dopamine, serotonin, and norepinephrine metabolism, supported by descriptions of the experimental methodologies used to obtain these findings.

Effects on Dopamine Metabolism

The primary and most well-documented effect of this compound is its modulation of dopamine metabolism through the inhibition of MAO-B.

Quantitative Data

Preclinical studies have demonstrated this compound's ability to alter the levels of dopamine and its metabolites in the brain. A study investigating an l-dopa-lazabemide prodrug in mice provided valuable insights into the effects of this compound on the dopaminergic system. While the prodrug itself did not lead to an increase in striatal dopamine levels, it did cause a significant decrease in the concentration of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC)[1]. This reduction in DOPAC is a direct consequence of MAO-B inhibition by this compound, which blocks the conversion of dopamine to DOPAC[1].

Brain RegionTreatment GroupDopamine (ng/mg tissue)DOPAC (ng/mg tissue)HVA (ng/mg tissue)
Striatum (Mice)Saline~12~1.8~1.0
Striatum (Mice)l-dopa-lazabemide prodrug (i.p.)~12~0.8 *~0.9

*Table 1: Effects of an l-dopa-lazabemide prodrug on striatal dopamine and its metabolites in mice. Data are approximated from graphical representations in the source material. p < 0.05 compared to saline-treated animals. (Source:[1])

Signaling Pathway

The metabolism of dopamine is a critical process for regulating its concentration in the synapse. Dopamine is primarily degraded by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO exists in two isoforms, MAO-A and MAO-B. This compound selectively inhibits MAO-B, thus preventing the breakdown of dopamine into DOPAC.

Dopamine_Metabolism Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO-A / MAO-B 3-MT 3-Methoxytyramine Dopamine->3-MT COMT HVA HVA DOPAC->HVA COMT 3-MT->HVA MAO-A MAO_A MAO-A MAO_B MAO-B COMT COMT This compound This compound This compound->MAO_B

Dopamine Metabolism and the inhibitory action of this compound.

Effects on Other Neurotransmitter Metabolism

While the primary target of this compound is MAO-B, its effects on other neurotransmitter systems, such as serotonin and norepinephrine, are also of interest.

Serotonin

Studies on the l-dopa-lazabemide prodrug have indicated that this compound does not significantly alter the levels of serotonin (5-HT) or its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA)[1]. This is consistent with the fact that serotonin is primarily metabolized by MAO-A, an enzyme that is not a primary target of this compound[1].

Brain RegionTreatment GroupSerotonin (ng/mg tissue)5-HIAA (ng/mg tissue)
Striatum (Mice)Saline~0.4~0.3
Striatum (Mice)l-dopa-lazabemide prodrug (i.p.)~0.4~0.3

Table 2: Effects of an l-dopa-lazabemide prodrug on striatal serotonin and its metabolite in mice. Data are approximated from graphical representations in the source material. (Source:[1])

Norepinephrine

Currently, there is a lack of specific quantitative data from preclinical or clinical studies detailing the direct effects of this compound on norepinephrine levels and its metabolites. Further research is required to fully elucidate the impact of this compound on the noradrenergic system.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Measurement of Neurotransmitter and Metabolite Levels

A common and highly sensitive method for the simultaneous measurement of monoamine neurotransmitters and their metabolites is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Protocol: Analysis of Brain Tissue Homogenates by HPLC-ECD

  • Tissue Preparation:

    • Dissect the brain region of interest (e.g., striatum) on an ice-cold surface.

    • Weigh the tissue sample.

    • Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Inject a defined volume of the filtered supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Use a mobile phase consisting of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent. The exact composition will depend on the specific analytes and column used.

    • Set the electrochemical detector to an appropriate oxidation potential to detect the neurotransmitters and metabolites of interest.

    • Quantify the analytes by comparing their peak areas to those of known standards.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ECD Analysis Brain_Tissue Brain Tissue Dissection Homogenization Homogenization in Perchloric Acid Brain_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection onto HPLC Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Electrochemical Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for Neurotransmitter Analysis using HPLC-ECD.
In Vitro MAO-B Inhibition Assay

The inhibitory potency of this compound on MAO-B can be determined using an in vitro enzyme assay.

Protocol: Fluorometric MAO-B Inhibition Assay

  • Materials:

    • Recombinant human MAO-B enzyme.

    • MAO-B substrate (e.g., benzylamine or a fluorogenic substrate).

    • Horseradish peroxidase (HRP).

    • A suitable probe that reacts with hydrogen peroxide to produce a fluorescent product (e.g., Amplex Red).

    • This compound at various concentrations.

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • Pre-incubate the MAO-B enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C in a 96-well plate.

    • Initiate the enzymatic reaction by adding the MAO-B substrate, HRP, and the fluorescent probe to each well.

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO-B activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Assay MAO_B MAO-B Enzyme H2O2 Hydrogen Peroxide (H₂O₂) MAO_B->H2O2 oxidizes Substrate MAO-B Substrate Substrate->MAO_B Fluorescence Fluorescent Product H2O2->Fluorescence with HRP Probe Fluorescent Probe (e.g., Amplex Red) Probe->Fluorescence HRP Horseradish Peroxidase (HRP) This compound This compound This compound->MAO_B inhibits

Principle of the Fluorometric MAO-B Inhibition Assay.

Conclusion

This compound is a potent and selective reversible inhibitor of MAO-B. Its primary effect on neurotransmitter metabolism is the reduction of dopamine degradation, leading to a decrease in the levels of its metabolite, DOPAC. This targeted action on the dopaminergic system has been the basis for its investigation in neurodegenerative disorders such as Parkinson's disease. The available data suggest a minimal direct impact on serotonin metabolism. Further research is warranted to fully characterize the effects of this compound on norepinephrine and other neurotransmitter systems. The experimental protocols detailed in this guide provide a framework for conducting such investigations and contributing to a more complete understanding of this compound's neurochemical profile.

References

Lazabemide in Preclinical and Animal Models of Parkinson's Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide, a potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B), has been investigated for its potential therapeutic role in Parkinson's disease (PD). Preclinical research, primarily centered around its mechanism of action and its inclusion in innovative drug delivery strategies, has provided insights into its neuroprotective potential. This technical guide synthesizes the available preclinical data on this compound, with a focus on its effects in animal models of Parkinson's disease. While comprehensive quantitative data from standalone this compound studies in these models are limited in the public domain, this document extrapolates from related research to provide a detailed overview of its mechanism, experimental protocols, and potential signaling pathways.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficiency of dopamine in the striatum. Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B represents a significant therapeutic strategy to increase synaptic dopamine levels and alleviate motor symptoms in PD patients. This compound has been noted for its high selectivity and reversible inhibition of MAO-B.[1] This guide delves into the preclinical evaluation of this compound, summarizing its known effects and the experimental frameworks used to assess its efficacy.

Mechanism of Action: MAO-B Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the MAO-B enzyme. This inhibition prevents the breakdown of dopamine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This action is believed to not only provide symptomatic relief but also potentially offer neuroprotective effects by reducing the oxidative stress associated with dopamine metabolism.

Below is a diagram illustrating the signaling pathway of dopamine and the role of this compound.

Dopaminergic Synapse and this compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 MAO-B_presynaptic MAO-B Dopamine->MAO-B_presynaptic Metabolism Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis Dopamine_in_cleft Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine DOPAC_presynaptic DOPAC MAO-B_presynaptic->DOPAC_presynaptic Synaptic_Cleft->DAT Reuptake D_Receptor Dopamine Receptor Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction Dopamine_in_cleft->DAT Dopamine_in_cleft->D_Receptor MAO-B_glial MAO-B Dopamine_in_cleft->MAO-B_glial Uptake & Metabolism DOPAC_glial DOPAC MAO-B_glial->DOPAC_glial This compound This compound This compound->MAO-B_presynaptic Inhibition This compound->MAO-B_glial Inhibition

Caption: Dopaminergic synapse and this compound's mechanism of action.

Preclinical Animal Models in this compound Research

The primary animal model mentioned in the context of this compound's preclinical assessment is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model. This neurotoxin-based model is widely used to replicate the dopaminergic neurodegeneration observed in Parkinson's disease.

The MPTP Model

MPTP is a prodrug that, when administered to animals, crosses the blood-brain barrier and is metabolized by MAO-B in glial cells to its active toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). Once inside the neurons, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.

Quantitative Data from Preclinical Studies

The key finding from the prodrug study was that while the administration of the L-dopa-Lazabemide prodrug did not lead to an increase in striatal dopamine levels, it did significantly decrease the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine.[2][3] This reduction in DOPAC is a direct indicator of MAO-B inhibition by this compound.[2][3]

ParameterAnimal ModelTreatment GroupOutcomeReference
Dopamine Metabolism C57BL/6 MiceL-dopa-Lazabemide ProdrugSignificantly depressed DOPAC levels compared to saline, L-dopa, and carbidopa/L-dopa treatment.[2][3]
Striatal Dopamine C57BL/6 MiceL-dopa-Lazabemide ProdrugNo significant enhancement of striatal dopamine levels.[2][3]

Experimental Protocols

While specific protocols for standalone this compound studies are not detailed in the available literature, a generalized experimental workflow for assessing a potential therapeutic agent in an MPTP mouse model is presented below.

Generalized MPTP Mouse Model Protocol

Generalized Experimental Workflow for MPTP Mouse Model Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Baseline_Behavioral Baseline Behavioral Testing (e.g., Rotarod, Open Field) Animal_Acclimatization->Baseline_Behavioral Group_Allocation Random Group Allocation (Vehicle, MPTP, MPTP + this compound) Baseline_Behavioral->Group_Allocation Drug_Administration Drug Administration (e.g., this compound or Vehicle, i.p.) Group_Allocation->Drug_Administration MPTP_Induction MPTP Induction (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals) Drug_Administration->MPTP_Induction Post_Lesion_Behavioral Post-Lesion Behavioral Testing (e.g., 7 days post-MPTP) MPTP_Induction->Post_Lesion_Behavioral Euthanasia_Tissue Euthanasia and Tissue Collection (Striatum and Substantia Nigra) Post_Lesion_Behavioral->Euthanasia_Tissue Neurochemical_Analysis Neurochemical Analysis (HPLC for Dopamine and Metabolites) Euthanasia_Tissue->Neurochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry for TH-positive neurons) Euthanasia_Tissue->Histological_Analysis Data_Analysis Data Analysis and Interpretation Neurochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: Generalized experimental workflow for MPTP mouse model.

Key Methodological Components:

  • Animal Model: Typically, male C57BL/6 mice are used due to their high sensitivity to MPTP.

  • Drug Administration: this compound or a vehicle control would be administered, often via intraperitoneal (i.p.) injection, prior to and/or following MPTP administration.

  • MPTP Dosing Regimen: A common acute regimen involves multiple i.p. injections of MPTP (e.g., 20 mg/kg) over a single day.

  • Behavioral Assessments:

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To evaluate locomotor activity and exploratory behavior.

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue.

  • Histological Analysis: Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is performed on brain sections to quantify the number of surviving dopaminergic neurons in the substantia nigra.

Discussion and Future Directions

The available preclinical data, primarily from the L-dopa-Lazabemide prodrug study, confirms this compound's potent MAO-B inhibitory activity in vivo, as evidenced by the reduction in dopamine metabolism. However, the lack of comprehensive studies on this compound as a standalone therapy in established animal models of Parkinson's disease, such as the MPTP and 6-OHDA models, represents a significant knowledge gap.

Future preclinical research should focus on:

  • Standalone Efficacy Studies: Conducting rigorous studies of this compound alone in both MPTP and 6-OHDA models to quantify its effects on dopaminergic neuroprotection, behavioral outcomes, and striatal dopamine levels.

  • Dose-Response Studies: Establishing a clear dose-response relationship for this compound's neuroprotective and behavioral effects.

  • Chronic Administration Studies: Evaluating the long-term effects of this compound administration on disease progression in chronic animal models of Parkinson's disease.

  • Comparative Studies: Directly comparing the preclinical efficacy of this compound with other selective MAO-B inhibitors.

Conclusion

This compound is a well-characterized selective and reversible MAO-B inhibitor with a clear mechanism of action relevant to the treatment of Parkinson's disease. While clinical trials have been conducted, the publicly available preclinical data in animal models of PD are sparse, particularly for this compound as a monotherapy. The existing evidence from a prodrug study supports its ability to inhibit MAO-B in the central nervous system. Further dedicated preclinical studies are warranted to fully elucidate its neuroprotective and symptomatic potential in Parkinson's disease and to provide a more robust foundation for its clinical application.

References

Unveiling the Neuroprotective Potential of Lazabemide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective properties of Lazabemide, a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This compound was developed for the potential treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][2] Although it was never commercially marketed, the investigation into its mechanisms of action has contributed valuable insights into neuroprotection.[1] This document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action: MAO-B Inhibition and Beyond

This compound's primary neuroprotective mechanism is attributed to its function as a potent and reversible inhibitor of MAO-B.[1] MAO-B is a key enzyme in the metabolic pathway of monoamine neurotransmitters, including dopamine.[3] The enzymatic degradation of these neurotransmitters by MAO-B can lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress, a significant contributor to neuronal damage in neurodegenerative diseases.[3] By reversibly binding to MAO-B, this compound reduces the turnover of these neurotransmitters, thereby mitigating the generation of harmful oxidative byproducts.

Beyond its canonical role as an MAO-B inhibitor, this compound has demonstrated intrinsic antioxidant properties.[4] Studies have shown that this compound can directly inhibit lipid peroxidation within neuronal membranes, a destructive process initiated by free radicals. This antioxidant activity is independent of its MAO-B inhibition, providing a dual-pronged approach to neuroprotection.[4] this compound's ability to partition into the membrane hydrocarbon core allows it to effectively scavenge free radicals.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's inhibitory and neuroprotective effects.

Parameter Value Species/System Reference
MAO-B IC50 0.48 ± 0.89 µg/LHuman Platelets (Young Volunteers)[5]
MAO-B IC50 1.5 ± 2.3 µg/LHuman Platelets (Elderly Volunteers)[5]
MAO-A IC50 >100 µMRat Brain Mitochondria
Clinical Trial Dosage 25 - 200 mg/dayHuman (Early Parkinson's Disease)[6]

Table 1: Inhibitory Concentrations and Clinical Dosages of this compound.

Study Focus Key Finding Model System Reference
Parkinson's Disease Progression 51% reduction in risk of needing levodopa therapyClinical Trial (N=321)[6]
Lipid Peroxidation Significant, concentration-dependent inhibitionMembrane-based model[4]
Cerebral Ischemia No significant reduction in infarct volumeRat model of focal cerebral ischemia[7]

Table 2: Summary of Neuroprotective Efficacy Studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its neuroprotective effects.

Lazabemide_MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species (ROS) MAOB->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage This compound This compound This compound->MAOB Inhibits

Caption: this compound's inhibition of MAO-B reduces ROS production.

Lazabemide_Antioxidant_Pathway FreeRadicals Free Radicals LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage NeuronalDamage Neuronal Damage MembraneDamage->NeuronalDamage This compound This compound This compound->FreeRadicals Scavenges

Caption: this compound directly scavenges free radicals to prevent lipid peroxidation.

Experimental_Workflow_Neuroprotection_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment MAO_Assay MAO-B Inhibition Assay Antioxidant_Assay Lipid Peroxidation Assay Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Induction Induce Oxidative Stress (e.g., H2O2, MPP+) Cell_Culture->Toxin_Induction Lazabemide_Treatment This compound Treatment Toxin_Induction->Lazabemide_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Lazabemide_Treatment->Viability_Assay Animal_Model Animal Model of Neurodegeneration (e.g., MPTP mice) Lazabemide_Admin This compound Administration Animal_Model->Lazabemide_Admin Behavioral_Tests Behavioral Testing Lazabemide_Admin->Behavioral_Tests Histology Post-mortem Brain Tissue Analysis (e.g., Immunohistochemistry) Behavioral_Tests->Histology

Caption: A general experimental workflow for assessing this compound's neuroprotective effects.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.

MAO-B Inhibition Assay (In Vitro)

This protocol is based on the principles of fluorometric assays used to determine MAO-B activity.

  • Preparation of Reagents:

    • Enzyme Source: Homogenized brain tissue (e.g., from rats) or human platelets, centrifuged to isolate mitochondria, which are rich in MAO-B.

    • Substrate: A specific substrate for MAO-B, such as kynuramine or benzylamine.

    • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) to various concentrations.

    • Buffer: Phosphate buffer (pH 7.4).

    • Detection Reagent: A reagent that reacts with the product of the enzymatic reaction to produce a fluorescent signal (e.g., horseradish peroxidase and Amplex Red).

  • Assay Procedure:

    • Pipette the enzyme source into a 96-well microplate.

    • Add different concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO-B substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a strong acid or base).

    • Add the detection reagent and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each this compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of MAO-B activity) by fitting the data to a sigmoidal dose-response curve.

Lipid Peroxidation Assay (In Vitro)

This protocol describes a common method for assessing antioxidant activity using a membrane-based model.[4]

  • Preparation of Liposomes:

    • Prepare unilamellar vesicles (liposomes) from a mixture of phospholipids (e.g., phosphatidylcholine) to mimic a neuronal membrane.

    • Incorporate this compound at various concentrations into the liposomes during their formation.

  • Induction of Peroxidation:

    • Induce lipid peroxidation by adding a free radical generator, such as a water-soluble azo initiator (e.g., AAPH) or a metal catalyst (e.g., FeSO4/ascorbate).

  • Measurement of Peroxidation:

    • Monitor the formation of lipid hydroperoxides over time using a suitable method, such as:

      • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

      • Conjugated Diene Formation: Monitor the increase in absorbance at ~234 nm, which corresponds to the formation of conjugated dienes.

  • Data Analysis:

    • Compare the rate of lipid peroxidation in the presence of different concentrations of this compound to a control (no this compound).

    • Calculate the percentage of inhibition of lipid peroxidation.

Animal Model of Parkinson's Disease (In Vivo)

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a toxin-induced animal model of Parkinson's disease.

  • Animal Model Induction:

    • Use a suitable animal model, such as mice or non-human primates.

    • Administer a neurotoxin that selectively destroys dopaminergic neurons, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • This compound Administration:

    • Administer this compound to the animals, either before (pre-treatment) or after (post-treatment) the neurotoxin administration.

    • The route of administration can be oral gavage, intraperitoneal injection, or via osmotic mini-pumps for continuous delivery.

  • Behavioral Assessment:

    • Perform a battery of behavioral tests to assess motor function, such as:

      • Rotarod Test: Measures motor coordination and balance.

      • Open Field Test: Assesses locomotor activity.

      • Cylinder Test: Evaluates forelimb akinesia.

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect their brains.

    • Neurochemical Analysis: Measure the levels of dopamine and its metabolites (e.g., DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).

    • Histological Analysis: Perform immunohistochemistry to quantify the number of surviving dopaminergic neurons (e.g., by staining for tyrosine hydroxylase) in the substantia nigra.

  • Data Analysis:

    • Compare the behavioral scores, neurochemical levels, and neuronal counts between the this compound-treated group and a vehicle-treated control group.

    • Use appropriate statistical tests to determine the significance of any observed neuroprotective effects.

Conclusion

This compound exhibits clear neuroprotective properties primarily through its reversible and selective inhibition of MAO-B, which reduces oxidative stress. Furthermore, its intrinsic antioxidant activity provides an additional layer of protection against neuronal damage. While clinical development did not proceed to market, the research on this compound has significantly advanced our understanding of the therapeutic potential of MAO-B inhibitors in neurodegenerative diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroprotection.

References

Lazabemide: A Technical Guide to a Reversible Mono-Amine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazabemide is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine and other neurotransmitters. This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its inhibitory activity. By presenting comprehensive quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a valuable resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the therapeutic management of neurodegenerative conditions, most notably Parkinson's disease. By preventing the breakdown of dopamine in the brain, these agents help to alleviate the motor symptoms associated with the disease. This compound (formerly known as Ro 19-6327) distinguishes itself as a short-acting, reversible, and highly selective inhibitor of MAO-B.[1] Unlike irreversible inhibitors such as selegiline, this compound is not metabolized to amphetamine-like substances, which can be a significant clinical advantage.[1][2] This guide delves into the core scientific principles of this compound's function, providing a technical foundation for its study and potential therapeutic applications.

Mechanism of Action

This compound exerts its therapeutic effect by selectively and reversibly binding to the active site of the MAO-B enzyme. This inhibition leads to a decrease in the metabolism of dopamine, thereby increasing its concentration and availability in the synaptic cleft. The reversibility of this interaction is a key feature, allowing for a more controlled and potentially safer pharmacological profile compared to irreversible inhibitors.

Dopamine Metabolism Signaling Pathway

The following diagram illustrates the central role of MAO-B in the dopamine metabolic pathway and the point of intervention for this compound.

Dopamine Metabolism and this compound's Point of Intervention Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine DOPAC DOPAC Dopamine->DOPAC Metabolism MAO_B MAO-B Dopamine->MAO_B HVA Homovanillic Acid (HVA) DOPAC->HVA Metabolism COMT COMT DOPAC->COMT ALDH ALDH DOPAC->ALDH MAO_B->DOPAC Catalyzes This compound This compound This compound->MAO_B Reversible Inhibition COMT->HVA Catalyzes ALDH->HVA Catalyzes

This compound reversibly inhibits MAO-B, increasing dopamine levels.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of this compound have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Inhibitory Activity of this compound
ParameterValueSpecies/TissueReference
IC50 (MAO-B) 7.9 nM-[3]
IC50 (MAO-B) 0.48 ± 0.89 µg/LHuman Platelets (Young Subjects)[4][5]
IC50 (MAO-B) 1.5 ± 2.3 µg/LHuman Platelets (Elderly Subjects)[4][5]
IC50 (MAO-A) >100 µM-[6]
Ki (MAO-B) 7.9 nM-[3]
Pharmacokinetic Properties of this compound
ParameterValuePopulationReference
Time to Peak Plasma Concentration (Tmax) RapidHealthy Volunteers[7]
Elimination Mixed linear and non-linearHealthy Volunteers[7]
Steady State Achieved on the third day of multiple dosingHealthy Volunteers[7]
Duration of Complete MAO-B Inhibition 16 h (100 mg) to 36 h (350 mg)Healthy Volunteers[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's inhibitory effects on MAO-B.

Determination of IC50 and Ki for Reversible MAO-B Inhibition

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a reversible MAO-B inhibitor.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound (or other test inhibitor)

  • MAO-B substrate (e.g., benzylamine, kynuramine)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase for fluorometric assays)

  • 96-well microplate (black for fluorescence)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the recombinant human MAO-B enzyme in phosphate buffer to a working concentration.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in phosphate buffer to obtain a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the phosphate buffer.

    • Add the various concentrations of this compound to the wells.

    • Add the MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO-B substrate.

  • Data Acquisition:

    • Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The product of MAO-B activity (e.g., hydrogen peroxide) reacts with the detection reagent to produce a measurable signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Assessment of Reversibility by Dialysis

This protocol is used to determine if the inhibition of MAO-B by this compound is reversible.

Materials:

  • MAO-B enzyme

  • This compound

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate buffer

  • Assay reagents as described in section 4.1.

Procedure:

  • Inhibitor Incubation: Incubate the MAO-B enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 10x IC50) for a set period. A control sample with the enzyme and buffer only should also be prepared.

  • Dialysis:

    • Place the enzyme-inhibitor mixture and the control sample into separate dialysis cassettes.

    • Dialyze both samples against a large volume of phosphate buffer for an extended period (e.g., overnight) with buffer changes to ensure complete removal of the unbound inhibitor.

  • Activity Assay:

    • After dialysis, measure the enzymatic activity of both the this compound-treated sample and the control sample using the assay described in section 4.1.

  • Data Interpretation:

    • If this compound is a reversible inhibitor, its removal during dialysis should lead to a recovery of enzyme activity in the treated sample, approaching the activity level of the control sample.

    • If the inhibition were irreversible, the enzyme activity would remain low even after dialysis.

Mandatory Visualizations

Experimental Workflow for MAO-B Inhibition Assay

The following diagram outlines the typical workflow for an in vitro MAO-B inhibition assay.

Experimental Workflow for MAO-B Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Enzyme Prepare MAO-B Enzyme Solution Inhibitor Prepare Serial Dilutions of this compound Plate Add Reagents and Inhibitor to 96-well Plate Enzyme->Plate Inhibitor->Plate Preincubation Pre-incubate Enzyme and Inhibitor Reaction Initiate Reaction with Substrate Measurement Measure Kinetic Activity Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Determination Determine IC50 and Ki

A typical workflow for determining MAO-B inhibition in vitro.
Logical Relationship: Advantages of Reversible MAO-B Inhibition

The reversible nature of this compound's interaction with MAO-B offers several clinical advantages over irreversible inhibitors.

Advantages of this compound's Reversible MAO-B Inhibition cluster_advantages This compound This compound Reversible Reversible MAO-B Inhibition This compound->Reversible Advantages Clinical & Pharmacological Advantages Reversible->Advantages Irreversible Irreversible MAO-B Inhibition Irreversible->Advantages Contrasts with Safer Improved Safety Profile Advantages->Safer Flexible More Flexible Dosing Advantages->Flexible Recovery Faster Recovery of Enzyme Activity Advantages->Recovery

This compound's reversibility offers key clinical advantages.

Conclusion

This compound is a well-characterized, selective, and reversible inhibitor of MAO-B with a favorable pharmacokinetic and safety profile. The data and protocols presented in this technical guide underscore its potential as a therapeutic agent and a valuable tool for neuropharmacological research. Its reversible mechanism of action provides a distinct advantage over irreversible inhibitors, offering a more controlled and potentially safer approach to modulating the dopaminergic system. Further research into this compound and other reversible MAO-B inhibitors is warranted to fully explore their therapeutic potential in Parkinson's disease and other neurological disorders.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Lazabemide in rodent studies, focusing on recommended routes, dosages, and experimental procedures. The information is compiled from preclinical research to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound.

Introduction

This compound is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). Its primary mechanism of action involves preventing the breakdown of dopamine in the brain, which has led to its investigation in neurodegenerative diseases, particularly Parkinson's disease. Furthermore, this compound has demonstrated neuroprotective properties independent of its MAO-B inhibitory activity, including antioxidant effects. The appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in rodent models. This document outlines protocols for oral, intraperitoneal, and subcutaneous administration of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of this compound and its prodrugs in rodent studies.

Table 1: this compound Administration in Rats

Administration RouteDosageVehicleSpeciesStudy ContextReference
Intravenous Infusion0.3 mg/kg0.9% NaClRatFocal Cerebral Ischemia[1]

Table 2: this compound Prodrug Administration in Mice

Administration RouteDosageVehicleSpeciesStudy ContextReference
Intraperitoneal (IP)63.5 µmol/kgNot SpecifiedMouseParkinson's Disease Model[2]
Oral63.5 µmol/kgNot SpecifiedMouseParkinson's Disease Model[2]

Signaling Pathways and Mechanism of Action

This compound's primary therapeutic effect stems from its selective and reversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, this compound increases synaptic dopamine levels. Beyond this, this compound exerts neuroprotective effects through mechanisms that are not fully elucidated but are thought to involve the modulation of apoptotic pathways and antioxidant activity.

Lazabemide_Signaling_Pathway cluster_neuron Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species (ROS) MAOB->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress Apoptotic_Factors Pro-apoptotic Factors Mitochondrion->Apoptotic_Factors Releases Neuronal_Survival Neuronal Survival Apoptotic_Factors->Neuronal_Survival Inhibits Neuroprotective_Factors Neuroprotective Factors (e.g., Bcl-2) Neuroprotective_Factors->Neuronal_Survival Promotes This compound This compound This compound->MAOB Inhibits This compound->Neuroprotective_Factors Promotes

Caption: this compound's dual mechanism of action.

Experimental Protocols

Detailed methodologies for common administration routes are provided below. These protocols are general guidelines and may require optimization based on specific experimental goals and rodent strain.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic drug administration in rodents, offering rapid absorption.[3]

Materials:

  • This compound hydrochloride (soluble in water and DMSO)

  • Sterile vehicle (e.g., 0.9% sterile saline, Phosphate-Buffered Saline (PBS))[4]

  • Sterile syringes (1 mL) and needles (25-27 gauge)[5]

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound hydrochloride in the chosen sterile vehicle to the desired concentration. Ensure the final solution is clear and free of particulates. The pH should be between 5 and 9.[6]

    • Warm the solution to room temperature or 37°C to prevent a drop in the animal's body temperature.[5]

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume.

    • Properly restrain the mouse or rat. For mice, this can be achieved by scruffing the neck. For rats, a two-person technique or wrapping in a towel may be necessary.[5][7]

    • Position the animal on its back with the head tilted slightly downwards to move the abdominal organs away from the injection site.[3]

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[7]

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[8]

    • Aspirate gently to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[7]

    • Inject the calculated volume of the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, including bleeding at the injection site or changes in behavior.

Oral Gavage

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% methylcellulose, corn oil)[9]

  • Sterile gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[10]

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound suspension or solution in the chosen vehicle. Ensure it is well-mixed before each administration.

  • Animal Preparation:

    • Weigh the animal to calculate the correct dose volume. The maximum recommended volume is 10 mL/kg.[10]

    • Properly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

    • Once the needle is in the correct position, administer the this compound solution slowly.

    • Gently remove the gavage needle.

  • Post-gavage Monitoring:

    • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Subcutaneous (SC) Injection

Subcutaneous injection provides a slower, more sustained release of the compound compared to IP injection.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, PBS)

  • Sterile syringes (1 mL) and needles (25-27 gauge)[11]

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution as described for IP injection.

  • Animal Preparation:

    • Weigh the animal for accurate dosing.

    • Restrain the animal and create a "tent" of loose skin over the shoulders or flank area.[12]

  • Injection:

    • Disinfect the injection site.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[13]

    • Aspirate to ensure a blood vessel has not been punctured.[11]

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to help disperse the solution.

  • Post-injection Monitoring:

    • Observe the animal for any local reactions at the injection site, such as swelling or redness.

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent study involving this compound administration.

Lazabemide_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Animal_Acclimatization Animal Acclimatization Randomization Randomization to Treatment Groups Animal_Acclimatization->Randomization Dosing_Solution_Prep Dosing Solution Preparation Administration This compound Administration (Oral, IP, or SC) Dosing_Solution_Prep->Administration Randomization->Administration Behavioral_Testing Behavioral Testing Administration->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Brain) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., MAO-B activity, Dopamine levels) Tissue_Collection->Biochemical_Analysis

Caption: General experimental workflow for this compound studies in rodents.

References

Preparation of Lazabemide Stock Solutions for In Vitro and Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Lazabemide stock solutions for use in in vitro and cell culture experiments. This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the metabolism of dopamine and other neurotransmitters. Beyond its role as an enzyme inhibitor, this compound also exhibits antioxidant properties. Accurate and consistent preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results. These guidelines cover the physicochemical properties of this compound, detailed procedures for dissolving and storing stock solutions, and recommended working concentrations for typical experimental setups.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its effective use in experimental settings. This compound hydrochloride is the commonly used salt form in research.

PropertyValueReference
Molecular Weight 236.1 g/mol [1]
Formula C₈H₁₀ClN₃O·HCl[1]
Appearance White to off-white solid
Solubility Soluble to 100 mM in water and DMSO[1]
Storage of Powder Desiccate at room temperature[1]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound primarily functions as a potent and selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine.[2]

Furthermore, this compound has been shown to possess antioxidant activity independent of its MAO-B inhibition. It can partition into the lipid bilayer of cell membranes and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh out 2.361 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortexing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

  • A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.

Example: Preparation of a 10 µM Working Solution

  • Thaw a 10 mM this compound stock solution aliquot at room temperature.

  • In a sterile tube, add 999 µL of pre-warmed cell culture medium.

  • Add 1 µL of the 10 mM this compound stock solution to the cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the specific cell type and experimental endpoint. It is recommended to perform a dose-response curve to determine the ideal concentration for your system.

Experiment TypeTypical Working Concentration RangeReference
MAO-B Inhibition Assay (in vitro) 10 nM - 1 µM
Neuronal Cell Culture 100 nM - 10 µM[3]
Antioxidant Activity Assay 100 nM - 1 µM[3]

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage cluster_2 Application weigh Weigh this compound HCl Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve 2.361 mg in 1 mL for 10 mM vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Cell Culture Medium (Prepare Fresh) store->dilute Thaw before use apply Apply to In Vitro Assay or Cell Culture dilute->apply

Caption: Workflow for the preparation and use of this compound stock solutions.

Signaling Pathway: MAO-B Inhibition and Dopamine Metabolism

G This compound's Inhibition of Dopamine Metabolism cluster_pathway Dopamine Metabolism Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL H2O2 Hydrogen Peroxide (H₂O₂) (Reactive Oxygen Species) MAOB->H2O2 This compound This compound This compound->MAOB Inhibits

Caption: this compound inhibits MAO-B, preventing dopamine breakdown.

Signaling Pathway: Antioxidant Mechanism of this compound

G Antioxidant Mechanism of this compound cluster_membrane Cell Membrane LipidBilayer Lipid Bilayer LipidPeroxidation Lipid Peroxidation LipidBilayer->LipidPeroxidation Initiates CellularDamage Cellular Damage LipidPeroxidation->CellularDamage FreeRadicals Free Radicals (ROS) FreeRadicals->LipidBilayer Attack This compound This compound This compound->LipidBilayer Partitions into This compound->LipidPeroxidation Inhibits Propagation

Caption: this compound's antioxidant action in the cell membrane.

References

Application Note: Employing Lazabemide as a Reference Standard in High-Throughput Drug Screening for Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, including dopamine. Its inhibition is a key therapeutic strategy for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. High-throughput screening (HTS) is a vital methodology for discovering novel MAO-B inhibitors from large compound libraries. A robust HTS assay requires a reliable reference standard to ensure assay quality, validate results, and rank the potency of potential hits. Lazabemide, a potent, selective, and reversible MAO-B inhibitor, serves as an excellent reference standard for these purposes.[1][2] This application note provides a detailed protocol for utilizing this compound in a fluorometric HTS assay for the identification of new MAO-B inhibitors.

Assay Principle

The HTS assay protocol described herein is a fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B enzymatic reaction.[3][4][5] In this coupled enzymatic assay, MAO-B oxidizes a substrate (e.g., benzylamine or tyramine), producing an aldehyde, an amine, and H₂O₂.[6][7] The generated H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. Potential inhibitors are identified by a reduction in the fluorescence signal.

Signaling Pathway: MAO-B Catalysis and Inhibition

MAO_B_Pathway cluster_reaction MAO-B Catalytic Cycle cluster_inhibition Inhibition Substrate Monoamine Substrate (e.g., Benzylamine) MAO-B_ox MAO-B (Oxidized FAD) Substrate->MAO-B_ox Binds MAO-B_red MAO-B (Reduced FADH2) MAO-B_ox->MAO-B_red Reduces Product_imine Imine Product MAO-B_ox->Product_imine Releases MAO-B_red->MAO-B_ox Re-oxidizes H2O2 Hydrogen Peroxide (H₂O₂) MAO-B_red->H2O2 Product_aldehyde Aldehyde Product Product_imine->Product_aldehyde Hydrolysis NH3 Ammonia Product_imine->NH3 Releases H2O H₂O H2O->Product_imine O2 O₂ O2->MAO-B_red This compound This compound (Reference Standard) This compound->MAO-B_ox Reversibly Inhibits

Caption: MAO-B catalytic cycle and its inhibition by this compound.

Reference Standard Pharmacological Data

This compound's potency and selectivity for MAO-B make it an ideal reference standard. The following table summarizes its inhibitory constants (IC₅₀ and Kᵢ) along with those of other common MAO-B inhibitors.

CompoundTypeIC₅₀ (nM) for MAO-BSelectivity for MAO-B over MAO-ASource
This compound Reversible30>3300-fold[1][2]
Selegiline (Deprenyl)Irreversible7.04 - 51~450-fold[8][9]
RasagilineIrreversible4.43~93-fold[10][11]
PargylineIrreversible150 - 404~24-fold[12][13]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human MAO-B

  • Reference Standard: this compound (Tocris, R&D Systems, etc.)

  • Positive Control: Selegiline or Pargyline

  • Substrate: Benzylamine or p-Tyramine

  • Detection Reagent: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine)

  • Enzyme: Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Solvent: DMSO (for compound dissolution)

  • Plates: 384-well, black, flat-bottom plates

  • Instrumentation: Fluorescence microplate reader with appropriate filters (Excitation: ~530-560 nm, Emission: ~580-590 nm)

HTS Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Compound_Plating 1. Compound Plating: - Test Compounds - this compound (Reference) - DMSO (Negative Control) Enzyme_Add 2. Add MAO-B Enzyme Solution Compound_Plating->Enzyme_Add Incubate_1 3. Pre-incubation (10-15 min at 37°C) Enzyme_Add->Incubate_1 Substrate_Add 4. Add Substrate/ Detection Mix (Amplex Red, HRP, Substrate) Incubate_1->Substrate_Add Incubate_2 5. Reaction Incubation (30-60 min at 37°C, protected from light) Substrate_Add->Incubate_2 Read_Plate 6. Read Fluorescence (Ex/Em = 535/587 nm) Incubate_2->Read_Plate Data_Analysis 7. Data Analysis: - % Inhibition Calculation - Z'-factor Calculation - Hit Identification Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for MAO-B inhibitors.

Detailed Assay Protocol (384-well format)
  • Compound Plating:

    • Prepare a concentration-response curve for this compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM) to determine its IC₅₀ in the assay.

    • For the HTS campaign, add test compounds and controls to the microplate. A typical final assay concentration for library compounds is 10 µM.

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a high concentration of an irreversible inhibitor like Selegiline (e.g., 10 µM).

  • MAO-B Enzyme Addition:

    • Prepare a working solution of MAO-B enzyme in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add the MAO-B enzyme solution to all wells.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at 37°C. This allows the test compounds and reference standard to interact with the enzyme before the substrate is introduced.

  • Substrate/Detection Mix Addition:

    • Prepare a fresh substrate/detection mix containing Amplex® Red, HRP, and the MAO-B substrate (e.g., Benzylamine) in assay buffer.

    • Add this mix to all wells to initiate the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light. The exact time should be optimized to achieve a robust signal-to-background ratio.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~535 nm and emission to ~587 nm.

Data Presentation and Analysis

Logical Flow for Data Analysis and Hit Identification

Data_Analysis_Logic cluster_formulas Key Calculations Raw_Data Raw Fluorescence Data (RFU) Normalize Calculate Percent Inhibition Raw_Data->Normalize QC Assay Quality Control (Calculate Z'-factor) Normalize->QC Hit_Selection Hit Selection (Apply Threshold) Normalize->Hit_Selection QC->Hit_Selection If Z' ≥ 0.5 Hit_List Generate Hit List Hit_Selection->Hit_List Inhibition_Formula % Inhibition = 100 * (1 - (RFU_compound - RFU_pos) / (RFU_neg - RFU_pos)) Z_Factor_Formula Z' = 1 - (3(σ_pos + σ_neg)) / |μ_pos - μ_neg| Hit_Threshold Hit Threshold Example: % Inhibition > (μ_neg + 3σ_neg)

Caption: Logical workflow for HTS data analysis and hit identification.

Data Analysis Steps
  • Calculate Percent Inhibition: For each test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_positive_control) / (RFU_negative_control - RFU_positive_control))

  • Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. Z' = 1 - (3 * (Standard_Deviation_positive_control + Standard_Deviation_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Identification: A common method for hit selection is to set a threshold based on the activity of the negative controls.[14] For example, a hit can be defined as a compound that exhibits an inhibition greater than three times the standard deviation of the negative controls. Hit if % Inhibition > (Mean_negative_control + 3 * Standard_Deviation_negative_control)

  • IC₅₀ Determination for Hits: Compounds identified as "hits" should be further characterized by performing concentration-response experiments to determine their IC₅₀ values. The IC₅₀ of this compound, determined in the same assay, serves as a benchmark for comparing the potency of the newly identified inhibitors.

Conclusion

This compound is a highly suitable reference standard for HTS campaigns targeting MAO-B. Its well-characterized potency and selectivity allow for robust assay validation and provide a reliable benchmark for the evaluation of potential new therapeutic agents. The detailed protocol and data analysis workflow presented in this application note provide researchers with a comprehensive guide to effectively screen for and identify novel MAO-B inhibitors.

References

Troubleshooting & Optimization

Strategies to improve the solubility of Lazabemide for in vivo administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to improve the solubility of Lazabemide for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B) that was investigated for the treatment of Parkinson's disease.[1] Like many small molecule drugs, achieving a sufficient concentration in a biocompatible vehicle for in vivo administration can be challenging, potentially impacting study accuracy and reproducibility.

Q2: What are the known solubility properties of this compound?

This compound is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally exhibits higher aqueous solubility. Published data indicates that this compound hydrochloride is soluble up to 100 mM in water and DMSO. Another source suggests a solubility of 40 mg/mL (approximately 169 mM) in water, DMSO, and ethanol for the hydrochloride form.[2][3]

Q3: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a compound is crucial for developing formulation strategies.

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O (Base)PubChem[4]
Molecular Weight 199.64 g/mol (Base)PubChem[4]
Molecular Weight 236.1 g/mol (HCl Salt)R&D Systems, Selleck Chem[2]
XLogP3 0.2PubChem[4]

Q4: Can I use DMSO for my in vivo experiments with this compound?

While this compound hydrochloride is highly soluble in DMSO[2][5], its use in vivo should be approached with caution. DMSO can exhibit toxicity and have pharmacological effects of its own. If used, the final concentration of DMSO in the administered formulation should be kept to a minimum, typically below 5-10%, and justified with appropriate vehicle controls in your experiment.

Q5: What are the primary strategies to improve the solubility of a compound like this compound?

Several well-established techniques can be employed to enhance the solubility of poorly soluble drugs for in vivo administration.[6][7] These include:

  • Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent.[8][9]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the vehicle can significantly increase solubility.[10][11]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin structure to enhance its apparent solubility in water.[12][13]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[14][15][16][17]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[10][18]

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing this compound for in vivo studies.

Problem: My this compound formulation precipitates upon dilution or administration.

Possible Cause 1: Co-solvent "crashing out" You may have dissolved this compound in a high concentration of an organic co-solvent (e.g., DMSO, ethanol). When this solution is diluted with an aqueous buffer or administered into the aqueous physiological environment, the co-solvent concentration drops, and the drug's solubility decreases dramatically, causing it to precipitate.

Solutions:

  • Reduce Co-solvent Concentration: Determine the minimal amount of co-solvent required. Titrate your drug suspension with the co-solvent until a clear solution is achieved.

  • Use a Ternary System: Introduce a surfactant or a polymer to the co-solvent system to help stabilize the drug in the aqueous environment.

  • Switch to an Alternative Strategy: Consider cyclodextrin complexation or a lipid-based formulation, which can offer better stability upon dilution.

Possible Cause 2: pH Shift If you are using a pH-adjusted formulation, the buffering capacity of your vehicle may be insufficient to overcome the physiological pH at the site of administration, leading to a pH shift and subsequent precipitation.

Solutions:

  • Increase Buffer Strength: Use a buffer with a higher capacity to maintain the desired pH. Ensure the chosen buffer is biocompatible for the intended route of administration.

  • Assess Solubility Across a pH Range: Determine the pH at which your compound has the highest solubility and stability and formulate within that range.

Problem: The required dose is too high for the achieved solubility.

Possible Cause: Intrinsic Solubility Limit You may have reached the solubility limit of this compound in simple, well-tolerated vehicle systems.

Solutions:

  • Cyclodextrin Complexation: This is a powerful technique to significantly increase the aqueous solubility of drugs.[12][13][19][20] By forming an inclusion complex, the cyclodextrin's hydrophilic exterior shields the hydrophobic drug molecule, increasing its apparent water solubility.[13]

  • Lipid-Based Formulations: For oral administration, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[16][21] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract, keeping the drug in a solubilized state for absorption.[17]

  • Amorphous Solid Dispersions: This advanced technique involves converting the crystalline form of the drug into a higher-energy amorphous state within a polymer matrix, which can enhance both solubility and dissolution rate.[7][22]

Problem: I am observing toxicity or adverse effects in my animal model.

Possible Cause: Vehicle/Excipient Toxicity The adverse effects may not be from this compound itself but from the excipients used in the formulation, especially at high concentrations.

Solutions:

  • Review Excipient Safety Data: Consult safety and toxicology data for all components of your formulation. Common excipients like propylene glycol, polyethylene glycols (PEGs), and certain surfactants can have dose-limiting toxicities.

  • Run a Vehicle-Only Control Group: Always include a control group that receives the vehicle without the active pharmaceutical ingredient (API). This is essential to differentiate between vehicle-induced effects and drug-induced effects.

  • Minimize Excipient Concentrations: Optimize the formulation to use the lowest possible concentration of each excipient.

  • Consider Alternative, High-Biocompatibility Excipients: Explore options like cyclodextrins (e.g., HP-β-CD) or naturally derived oils (for lipid-based systems), which often have better safety profiles.

Experimental Protocols & Visualizations

Decision Workflow for Solubilization Strategy

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.

G cluster_start Initial Assessment cluster_strategy Strategy Selection cluster_outcome Formulation & Evaluation start This compound Properties (Solubility, pKa, LogP) cosolvent Co-solvency (e.g., PEG400, Propylene Glycol) start->cosolvent Low Dose & Simple IV/IP ph_adjust pH Adjustment (Buffers) start->ph_adjust Ionizable Compound cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Moderate-High Dose Aqueous Vehicle Needed lipid Lipid-Based Formulation (e.g., SEDDS) start->lipid Oral Route High Lipophilicity formulate Prepare & Characterize (Clarity, Stability, Particle Size) cosolvent->formulate ph_adjust->formulate cyclodextrin->formulate lipid->formulate in_vivo In Vivo Administration & PK/PD Studies formulate->in_vivo

Caption: Decision workflow for selecting a solubilization strategy.
Protocol: Cyclodextrin Complexation (Kneading Method)

This protocol describes a common lab-scale method for preparing a drug-cyclodextrin inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and safety profile.

Materials:

  • This compound HCl

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Ethanol (or other suitable solvent)

  • Mortar and Pestle

  • Spatula

  • Vacuum oven or desiccator

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Mixing: Accurately weigh the calculated amounts of this compound HCl and HP-β-CD and place them in the mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture.

  • Trituration: Knead the mixture thoroughly with the pestle for 30-60 minutes. The goal is to form a thick, homogenous paste. The mechanical energy applied during this step facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass dish. Dry the paste to a constant weight. This can be done in a vacuum oven at 40-50°C or in a desiccator at room temperature.

  • Pulverization: Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle.

  • Storage: Store the resulting powder in a tightly sealed container, protected from light and moisture.

  • Reconstitution & Analysis: The resulting powder can be dissolved in an aqueous vehicle (water, saline, or buffer) for administration. The solubility of this complex should be significantly higher than the drug alone. It is recommended to filter the final solution through a 0.22 µm syringe filter before administration.

G cluster_prep Preparation cluster_process Processing cluster_final Final Product start 1. Weigh this compound & HP-β-CD mix 2. Add Water/Ethanol Mixture start->mix knead 3. Knead into Homogenous Paste (30-60 min) mix->knead dry 4. Dry Paste to Constant Weight knead->dry grind 5. Pulverize into Fine Powder dry->grind end 6. Solubilized this compound -HP-β-CD Complex grind->end

Caption: Experimental workflow for cyclodextrin complexation.

References

Methods to prevent the degradation of Lazabemide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of Lazabemide in aqueous solutions. The following information is curated to address specific issues encountered during experimental procedures.

Section 1: Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Problem: You observe a significant decrease in this compound concentration shortly after preparing an aqueous solution.

Possible Causes & Troubleshooting Steps:

  • pH of the Solution: this compound's stability is pH-dependent. Although specific data for this compound is limited, a prodrug of this compound has shown stability in the pH range of 3.7-7.4.[1][2] Degradation may be accelerated in alkaline conditions.

    • Recommendation: Prepare your this compound solution in a buffer system within a pH range of 4 to 7. Verify the pH of your final solution. Avoid highly acidic or alkaline conditions unless required by your experimental design.

  • Oxidation: this compound possesses antioxidant properties, indicating its susceptibility to oxidative degradation.[3] The presence of dissolved oxygen or oxidizing agents in your solution can lead to degradation.

    • Recommendation:

      • De-gas your aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving this compound.

      • Consider adding antioxidants to your formulation. Common antioxidants used in pharmaceutical formulations include ascorbic acid, tocopherol, and sodium metabisulfite.

    • Recommendation: Protect your this compound solutions from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Elevated Temperature: Higher temperatures can accelerate the rate of chemical degradation.

    • Recommendation: Prepare and store your this compound solutions at controlled room temperature or under refrigeration, as dictated by your experimental protocol. Avoid unnecessary exposure to high temperatures.

Experimental Workflow for Troubleshooting this compound Degradation

Troubleshooting_Lazabemide_Degradation cluster_Problem Problem Identification cluster_Investigation Investigation of Potential Causes cluster_Solutions Corrective Actions cluster_Verification Verification Problem Rapid this compound Degradation Observed pH Check pH of Solution Problem->pH Oxidation Assess Potential for Oxidation Problem->Oxidation Light Evaluate Light Exposure Problem->Light Temperature Monitor Temperature Conditions Problem->Temperature Adjust_pH Adjust pH to 4-7 using Buffers pH->Adjust_pH Protect_Oxidation De-gas Solvents / Add Antioxidants Oxidation->Protect_Oxidation Protect_Light Use Amber Vials / Protect from Light Light->Protect_Light Control_Temp Store at Controlled/Reduced Temperature Temperature->Control_Temp Analyze Re-analyze this compound Concentration (e.g., via HPLC) Adjust_pH->Analyze Protect_Oxidation->Analyze Protect_Light->Analyze Control_Temp->Analyze Stable Solution is Stable Analyze->Stable Not_Stable Solution is Still Unstable Analyze->Not_Stable Not_Stable->pH Re-evaluate Causes

Caption: Troubleshooting workflow for addressing rapid this compound degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Problem: During the analysis of your this compound solution by High-Performance Liquid Chromatography (HPLC), you observe additional, unidentified peaks that are not present in your standard.

Possible Cause & Troubleshooting Steps:

  • Degradation Products: These unknown peaks are likely degradation products of this compound resulting from hydrolysis, oxidation, or photolysis.

    • Recommendation: To identify the nature of these degradation products, a forced degradation study is recommended. This involves intentionally exposing this compound solutions to various stress conditions to generate the degradants in a controlled manner. The resulting solutions can then be analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the structures of the degradation products.

Logical Flow for Identifying Degradation Products

Degradation_Product_Identification cluster_Observation Initial Observation cluster_Hypothesis Hypothesis cluster_Action Action cluster_Analysis Analysis cluster_Outcome Outcome Observation Unknown Peaks in HPLC Chromatogram Hypothesis Peaks are this compound Degradation Products Observation->Hypothesis Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) Hypothesis->Forced_Degradation LCMS_Analysis Analyze Stressed Samples by LC-MS/MS Forced_Degradation->LCMS_Analysis Structure_Elucidation Elucidate Structures of Degradation Products LCMS_Analysis->Structure_Elucidation

Caption: Logical workflow for the identification of unknown peaks in a this compound chromatogram.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on its chemical structure, which includes amide and primary amine functional groups, and its known antioxidant properties, the primary degradation pathways for this compound in aqueous solutions are likely to be hydrolysis and oxidation . Photodegradation is also a potential pathway for many pharmaceutical compounds.

Q2: How can I minimize the hydrolysis of this compound in my experiments?

A2: To minimize hydrolysis, it is crucial to control the pH of your aqueous solution. Preparing your solutions in a buffered system within a pH range of 4 to 7 is recommended. Avoid extreme pH conditions (highly acidic or alkaline) as these can catalyze the hydrolysis of the amide bond.

Q3: What are the best practices for preventing oxidative degradation of this compound?

A3: To prevent oxidation, you should minimize your solution's exposure to oxygen. This can be achieved by:

  • Using de-gassed solvents for solution preparation.

  • Working in an inert atmosphere (e.g., under a nitrogen or argon blanket).

  • Adding a suitable antioxidant to your formulation. The choice of antioxidant will depend on the specifics of your experimental system.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, it is a good laboratory practice to assume that pharmaceutical compounds may be light-sensitive. Therefore, it is recommended to protect this compound solutions from light by using amber vials or other light-blocking measures.

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method development and degradation pathway elucidation.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60 °C).

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Analyze by HPLC at the same time points as for acid hydrolysis.

    • If degradation is too rapid, use a lower concentration of NaOH or perform the experiment at a lower temperature. If no degradation is observed, use 1 M NaOH and/or heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light. Analyze by HPLC at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer a portion of the this compound stock solution to a vial and heat it in an oven at a specified temperature (e.g., 80 °C) for a set period.

    • Analyze the sample by HPLC.

  • Photodegradation:

    • Expose a portion of the this compound stock solution in a photochemically transparent container to a light source within a photostability chamber.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples by HPLC at various time points.

  • Analysis:

    • For each stressed sample, analyze by a suitable stability-indicating HPLC method.

    • For the identification of major degradation products, analyze the stressed samples using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its more polar or less polar degradation products. A common starting point is a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

Method Development Strategy:

  • Analyze the unstressed this compound standard to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Optimize the mobile phase gradient and/or composition to achieve baseline separation between this compound and all degradation peaks.

  • The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 4: Data Presentation

Table 1: Summary of Potential Degradation Pathways and Prevention Strategies

Degradation PathwayKey Influencing FactorsRecommended Prevention Strategies
Hydrolysis pH (especially alkaline), Temperature- Maintain solution pH between 4 and 7 using a suitable buffer.- Store solutions at controlled room temperature or refrigerated.
Oxidation Presence of oxygen, oxidizing agents, light- Use de-gassed solvents.- Work in an inert atmosphere.- Add an appropriate antioxidant.- Protect from light.
Photodegradation Exposure to UV and/or visible light- Use amber vials or light-protective containers.- Minimize exposure to light during handling.

Note: Specific quantitative data on this compound degradation rates are not widely available in the public domain. The information provided is based on the chemical properties of this compound and general principles of drug degradation.

References

Troubleshooting and addressing inconsistent experimental results with Lazabemide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lazabemide. The information is designed to address common challenges and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Question Answer
Why am I seeing variable IC50 values for this compound in my MAO-B inhibition assays? Inconsistent IC50 values can stem from several factors: - Enzyme Source and Purity: The activity of Monoamine Oxidase-B (MAO-B) can vary significantly between species (human, rat, etc.) and tissue preparations (e.g., brain mitochondria vs. recombinant enzyme). Ensure you are using a consistent and well-characterized source of MAO-B. - Substrate Concentration: The IC50 value of a reversible inhibitor like this compound is dependent on the substrate concentration used in the assay. Ensure that the substrate concentration is kept consistent across all experiments, ideally at or below the Km value for the substrate. - Incubation Time: As a reversible inhibitor, the pre-incubation time of this compound with the enzyme before adding the substrate can influence the measured IC50. Optimize and standardize the pre-incubation time. - Assay Buffer Composition: pH, ionic strength, and the presence of detergents can all affect enzyme activity and inhibitor binding. Use a consistent and appropriate buffer system.
My this compound solution appears to be losing potency over time. What could be the cause? This compound stability can be a concern: - Solvent and Storage: this compound hydrochloride is soluble in water and DMSO.[1] However, repeated freeze-thaw cycles of stock solutions should be avoided.[2] Prepare fresh dilutions from a concentrated stock for each experiment. For in vitro assays, ensure the final DMSO concentration is low (typically <1%) as it can inhibit MAO-B at higher concentrations. - Light Sensitivity: While not extensively documented for this compound, many small molecules are light-sensitive. It is good practice to store stock solutions in amber vials or protected from light.
I am observing unexpected off-target effects in my cell-based assays. What could be the reason? This compound has known activities beyond MAO-B inhibition: - Antioxidant Activity: this compound possesses potent antioxidant properties independent of its MAO-B inhibition, which can protect against oxidative stress-induced cell death.[3][4] This could mask or alter the expected outcomes in models of neurodegeneration or oxidative damage. Consider including an antioxidant control in your experimental design. - Monoamine Uptake Inhibition: At higher concentrations, this compound can inhibit the uptake of noradrenaline and serotonin.[1] If your experimental system involves these neurotransmitters, you may be observing effects unrelated to MAO-B inhibition. It is crucial to use the lowest effective concentration of this compound to maintain selectivity for MAO-B.
The in vivo effects of this compound in my animal model are less pronounced than expected from in vitro data. Why? Several factors can contribute to discrepancies between in vitro and in vivo results: - Pharmacokinetics and Metabolism: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model will influence its effective concentration at the target site. Consider performing pharmacokinetic studies to determine the optimal dosing regimen. - Blood-Brain Barrier Penetration: While developed as a CNS-acting drug, variations in blood-brain barrier integrity and transport mechanisms across different animal models and disease states can affect the concentration of this compound that reaches the brain.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterEnzymeSpeciesValueReference
IC50 MAO-BHuman0.03 µM[1][4]
MAO-AHuman> 100 µM[1][4]
Ki MAO-BNot Specified7.9 nM[2][5]
IC50 (Monoamine Uptake) NoradrenalineRat86 µM[1]
SerotoninRat123 µM[1]
DopamineRat> 500 µM[1]

Table 2: Solubility of this compound Hydrochloride

SolventMaximum ConcentrationReference
Water 100 mM[1]
DMSO 100 mM[1]

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available MAO-B inhibitor screening kits.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • This compound stock solution (in DMSO)

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Detection reagent (e.g., Amplex Red and horseradish peroxidase)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in MAO-B assay buffer.

    • Prepare a working solution of the MAO-B substrate in assay buffer.

    • Prepare a working solution of the detection reagent in assay buffer.

  • Assay Protocol:

    • Add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

    • Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the MAO-B substrate solution to each well.

    • Immediately add 50 µL of the detection reagent to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity at the appropriate wavelengths.

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antioxidant Activity Assay (ABTS Radical Scavenging)

This protocol is a generalized method for assessing the antioxidant capacity of a compound.

Materials:

  • This compound stock solution

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Assay Protocol:

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound in PBS.

    • Add 10 µL of the diluted this compound or control to the wells of the 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value.

Visualizations

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC Produces This compound This compound This compound->MAOB Inhibits

Caption: this compound's mechanism of action as a MAO-B inhibitor.

Experimental_Workflow_MAO_B_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Dilutions D Add this compound to Plate A->D B Prepare MAO-B Enzyme Solution E Add MAO-B Enzyme & Incubate B->E C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Add Detection Reagent F->G H Incubate & Measure Fluorescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: Workflow for an in vitro MAO-B inhibition assay.

Troubleshooting_Logic Start Inconsistent Results? IC50_Var Variable IC50? Start->IC50_Var Potency_Loss Loss of Potency? Start->Potency_Loss Off_Target Off-Target Effects? Start->Off_Target Check_Enzyme Check Enzyme Source & Purity IC50_Var->Check_Enzyme Check_Substrate Standardize Substrate Conc. IC50_Var->Check_Substrate Check_Incubation Standardize Incubation Time IC50_Var->Check_Incubation Check_Storage Review Storage & Handling Potency_Loss->Check_Storage Fresh_Dilutions Use Fresh Dilutions Potency_Loss->Fresh_Dilutions Consider_Antioxidant Consider Antioxidant Effect Off_Target->Consider_Antioxidant Check_Concentration Verify this compound Concentration Off_Target->Check_Concentration

Caption: A logical approach to troubleshooting common this compound experimental issues.

References

Refining Lazabemide dosage regimens for chronic or long-term in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lazabemide, a valuable tool for researchers and drug development professionals. This resource provides essential information for designing and executing chronic or long-term in vivo studies involving this selective and reversible monoamine oxidase B (MAO-B) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Its primary mechanism of action is to block the activity of the MAO-B enzyme, which is responsible for the breakdown of several key neurotransmitters, most notably dopamine. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain. This mechanism is of significant interest in the study and potential treatment of neurodegenerative diseases like Parkinson's disease.[4][5] Additionally, this compound has been shown to possess antioxidant properties that are independent of its MAO-B inhibition, which may contribute to its neuroprotective effects.

Q2: What are the key differences between this compound and other MAO-B inhibitors like selegiline (deprenyl)?

The main distinction lies in their mechanism of inhibition. This compound is a reversible inhibitor, meaning it temporarily binds to the MAO-B enzyme and its inhibitory effect can be overcome. In contrast, selegiline is an irreversible inhibitor, forming a permanent covalent bond with the enzyme. This means that restoration of MAO-B activity after selegiline treatment requires the synthesis of new enzyme molecules.[4] Furthermore, unlike selegiline, this compound is not metabolized to amphetamine or methamphetamine, which can have their own pharmacological effects.[2][3]

Q3: What dosage of this compound is required to achieve significant MAO-B inhibition?

In human studies, a dose of at least 0.4 mg/kg of this compound administered every 12 hours has been shown to provide over 90% inhibition of brain MAO-B activity in patients with early-stage Parkinson's disease.[4] For complete and continuous MAO-B inhibition in humans, a dosage regimen of 100 mg twice daily has been suggested.[6] Direct translation of these doses to rodent models should be done with caution, and it is recommended to perform pilot studies to determine the optimal dose for a specific animal model and experimental paradigm.

Q4: How should I prepare this compound for in vivo administration?

This compound hydrochloride is soluble in water and DMSO up to 100 mM. For oral gavage, a common administration route in rodent studies, this compound can be dissolved in sterile water or a vehicle such as 0.5% carboxymethylcellulose. The choice of vehicle should be guided by the specific requirements of the study and the desired stability of the formulation. It is crucial to ensure the homogeneity and stability of the dosing solution, especially for long-term studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Variability in experimental results Inconsistent drug administration, stress induced by handling and gavage, or degradation of this compound in the dosing solution.Ensure all personnel are thoroughly trained in consistent oral gavage techniques. Consider alternative, less stressful dosing methods if possible, such as voluntary oral administration in a palatable vehicle. Prepare fresh dosing solutions regularly and store them appropriately to prevent degradation. Including a positive control group treated with a well-characterized MAO-B inhibitor can also help to assess the consistency of the experimental model.
Animal distress or adverse effects during chronic dosing Complications from repeated oral gavage, such as esophageal irritation or injury. High doses of this compound may also lead to unforeseen side effects.Closely monitor animals for any signs of distress, weight loss, or changes in behavior. If gavage-related issues are suspected, refine the technique or explore alternative administration routes.[7][8][9] If dose-related side effects are a concern, consider reducing the dose or performing a dose-response study to identify the minimum effective dose.
Lack of expected therapeutic effect Insufficient dosage, poor bioavailability, or rapid metabolism of this compound in the specific animal model.Verify the accuracy of the dose calculations and the concentration of the dosing solution. Conduct a pilot pharmacokinetic study to determine the plasma and brain concentrations of this compound after administration. This will help to confirm that the drug is being absorbed and reaching the target tissue at effective concentrations. It is also important to measure MAO-B activity in the brain to confirm target engagement.
Precipitation of this compound in the dosing solution The solubility of this compound may be affected by the pH or composition of the vehicle, especially during storage.If precipitation is observed, try adjusting the pH of the vehicle or using a different co-solvent. For example, a small amount of DMSO can be used to initially dissolve the compound before further dilution in an aqueous vehicle. However, be mindful of the potential toxicity of DMSO in long-term studies. Always visually inspect the solution for any precipitation before each administration.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value Species/System Reference
MAO-B IC50 0.03 µMIn vitro
MAO-A IC50 > 100 µMIn vitro
Human Oral Dose (for >90% MAO-B inhibition) 0.4 mg/kg, every 12 hoursHuman[4]
Suggested Human Oral Dose (for complete inhibition) 100 mg, twice dailyHuman[6]
Solubility (in Water and DMSO) Up to 100 mMN/A
Detailed Experimental Protocol: Measurement of MAO-B Activity in Rodent Brain Tissue

This protocol outlines a common method for determining the level of MAO-B inhibition in the brain of rodents following chronic treatment with this compound.

1. Tissue Preparation:

  • At the end of the treatment period, euthanize the animals according to approved institutional guidelines.
  • Rapidly dissect the brain and isolate the region of interest (e.g., striatum, cortex).
  • Homogenize the tissue in ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
  • Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant will be used for the enzyme activity assay.

2. MAO-B Activity Assay (Fluorometric Method):

  • This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.
  • To specifically measure MAO-B activity, pre-incubate a portion of the brain homogenate with a selective MAO-A inhibitor, such as clorgyline.
  • Prepare a reaction mixture containing the brain homogenate, a fluorometric probe that reacts with H₂O₂, horseradish peroxidase, and the MAO-B substrate (e.g., benzylamine or tyramine).
  • Incubate the reaction mixture at 37°C and measure the increase in fluorescence over time using a microplate reader.
  • The rate of fluorescence increase is directly proportional to the MAO-B activity in the sample.

3. Data Analysis:

  • Calculate the MAO-B activity for each sample and normalize it to the protein concentration of the homogenate.
  • Compare the MAO-B activity in the this compound-treated group to that of the vehicle-treated control group to determine the percentage of inhibition.

Visualizations

Signaling Pathway of this compound Action

Lazabemide_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Synaptic Release & Binding DOPAC DOPAC (inactive metabolite) MAOB->DOPAC This compound This compound This compound->Inhibition Inhibition->MAOB Inhibition Neuronal_Effect Increased Neuronal Signaling Dopamine_Receptor->Neuronal_Effect

Caption: this compound inhibits MAO-B, increasing dopamine levels and neuronal signaling.

Experimental Workflow for Chronic In vivo Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Chronic Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Dose-Finding Pilot Study Animal_Model->Dose_Selection Formulation Prepare this compound Formulation Dose_Selection->Formulation Dosing Daily Administration (e.g., Oral Gavage) Formulation->Dosing Monitoring Monitor Animal Health & Behavior Dosing->Monitoring Tissue_Collection Brain Tissue Collection Monitoring->Tissue_Collection MAO_Assay Ex vivo MAO-B Activity Assay Tissue_Collection->MAO_Assay Neurochemical_Analysis Neurotransmitter Level Analysis Tissue_Collection->Neurochemical_Analysis Histology Immunohistochemistry Tissue_Collection->Histology

Caption: Workflow for a chronic in vivo study with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Dosing Review Dosing Procedure & Formulation Stability Start->Check_Dosing Check_Animal_Health Assess Animal Health & Stress Levels Start->Check_Animal_Health Check_Assay Verify Endpoint Assay Performance Start->Check_Assay New_Formulation Prepare Fresh/New Formulation Check_Dosing->New_Formulation [Inconsistency Found] Refine_Gavage Refine Gavage Technique or Change Route Check_Animal_Health->Refine_Gavage [Stress/Injury Observed] Adjust_Dose Adjust this compound Dose Check_Animal_Health->Adjust_Dose [Adverse Effects] Validate_Assay Re-validate Assay with Controls Check_Assay->Validate_Assay [Assay Variability]

References

Lazabemide Technical Support Center: Addressing and Controlling Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing and controlling for potential batch-to-batch variability of Lazabemide. Ensuring the consistency and reliability of your experimental results starts with robust quality control of your reagents.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?

A1: Inconsistent results between different batches of this compound can stem from several factors, including variations in purity, solubility, or degradation of the compound. It is crucial to perform quality control checks on each new batch to ensure its integrity before use in experiments. We recommend performing analytical validation and comparing the results to the certificate of analysis (CoA) provided by the supplier.

Q2: What are the key quality control parameters we should assess for each new batch of this compound?

A2: For each new batch, we recommend assessing the following:

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight.

  • Solubility: Visually and analytically confirmed in your specific experimental solvent.

  • Potency: Assessed via a functional assay, such as an MAO-B inhibition assay.

Q3: How should I properly store this compound to minimize degradation?

A3: this compound powder should be stored desiccated at room temperature. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to one year.[1]

Q4: Can the physical appearance of the this compound powder vary between batches?

A4: While significant variations in color or texture are not expected for high-purity this compound, slight differences can occur. However, any noticeable change should prompt a thorough quality control check before using the compound.

Troubleshooting Guide

Issue: Reduced or variable potency of this compound in our MAO-B inhibition assay.

Potential Cause Troubleshooting Step
Degradation of this compound 1. Prepare fresh stock solutions from the powder. 2. Verify the storage conditions of both the powder and stock solutions. 3. Perform a stability study on your stock solution under your experimental conditions.
Incorrect Concentration 1. Re-calculate the required mass for your stock solution. 2. Ensure your balance is properly calibrated. 3. Confirm the complete dissolution of the compound in the solvent.
Assay Interference 1. Run a vehicle control to ensure the solvent is not affecting the assay. 2. Check for potential interactions with other components in your assay buffer.
Batch-to-Batch Purity Variation 1. Analyze the purity of the current batch using HPLC (see Protocol 1). 2. Compare the purity data with the supplier's CoA and previous batches if available.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 236.1 g/mol [2]
Formula C₈H₁₀ClN₃O·HCl
Purity (Typical) ≥98%
CAS Number 103878-83-7[2]

Table 2: Solubility of this compound

SolventSolubilityReference
Water Soluble to 100 mM
DMSO Soluble to 100 mM
Ethanol 40 mg/mL (169.41 mM)[2]

Table 3: Biological Activity of this compound

TargetIC₅₀ / KᵢReference
MAO-B IC₅₀: 0.03 µM
MAO-A IC₅₀: > 100 µM
MAO-B (Cell-free assay) Kᵢ: 7.9 nM[1][2]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound batch.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 240 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Integrate the peak area of all peaks in the chromatogram.

    • Calculate the purity of this compound as a percentage of the main peak area relative to the total peak area. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Protocol 2: Identity Confirmation of this compound by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of a this compound batch.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., LC-MS or direct infusion)

  • Methanol or other suitable solvent

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol with 0.1% formic acid for ESI+).

  • MS Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected monoisotopic mass for the free base of this compound (C₈H₁₀ClN₃O) is approximately 199.05 Da. The protonated molecule [M+H]⁺ will be observed at m/z 200.06.

  • Data Analysis:

    • Compare the observed m/z value with the theoretical molecular weight of this compound. A match within an acceptable mass error confirms the identity of the compound.

Protocol 3: MAO-B Inhibition Assay

Objective: To assess the functional potency of a this compound batch.

Materials:

  • This compound sample

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate

  • Plate reader (fluorescence)

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of MAO-B enzyme in assay buffer.

    • Prepare a working solution of the substrate, Amplex Red, and HRP in assay buffer.

  • Assay Procedure:

    • Add 20 µL of the this compound serial dilutions or vehicle control to the wells of the microplate.

    • Add 20 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 60 µL of the substrate/detection reagent working solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation 530 nm, emission 590 nm).

    • Plot the fluorescence intensity against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

    • Compare the IC₅₀ value of the new batch to that of a previously validated reference batch.

Visualizations

Experimental_Workflow_for_Lazabemide_QC cluster_0 Batch Arrival cluster_1 Initial Checks cluster_2 Analytical Validation cluster_3 Functional Validation cluster_4 Decision cluster_5 Outcome NewBatch New Batch of this compound Arrives CoA Review Certificate of Analysis (CoA) NewBatch->CoA Visual Visual Inspection NewBatch->Visual Purity Purity Assessment (HPLC) CoA->Purity Solubility Solubility Test Visual->Solubility Identity Identity Confirmation (MS) Purity->Identity Potency Potency Assay (MAO-B Inhibition) Identity->Potency Solubility->Potency Decision Meets Specifications? Potency->Decision Accept Accept Batch for Use Decision->Accept Yes Reject Reject Batch & Contact Supplier Decision->Reject No MAO_B_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Inhibitor Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Produces This compound This compound This compound->MAOB Inhibits

References

Validation & Comparative

A Cross-Species Comparative Analysis of Lazabemide's Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the pharmacokinetic properties of Lazabemide, a reversible inhibitor of monoamine oxidase B (MAO-B). The information compiled herein is intended to support research and development efforts by providing a cross-species perspective on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While comprehensive pharmacokinetic data for this compound in common preclinical species is not widely available in the public domain, this document summarizes the key parameters identified in human studies and provides general experimental protocols and analytical methodologies relevant to animal research.

Data Presentation

Pharmacokinetic Parameters of this compound in Humans

This compound has been studied in healthy human subjects, revealing a pharmacokinetic profile characterized by rapid absorption and a combination of linear and non-linear elimination pathways. Following multiple oral doses, steady-state plasma concentrations are typically achieved within three days.[1]

ParameterValueSpeciesDosage
Apparent Half-Life (t½) Approximately 8-9 hoursHuman100-350 mg (multiple doses)
Time to Reach Steady State 3 daysHuman100-350 mg (twice daily)
First-Order Clearance (CL/F) 16 ± 3.8 L/hHuman100-350 mg
Maximum Elimination Rate (Vmax/F) 2.8 ± 1.4 mg/hHuman100-350 mg
Concentration at Half-Maximum Elimination (Km) 36 ± 19 µg/LHuman100-350 mg

Note: The elimination of this compound follows a mixed-order process, which includes a saturable (Michaelis-Menten) pathway and a first-order pathway.

Summary of Preclinical Pharmacokinetic Findings

Detailed quantitative pharmacokinetic data for this compound, including Cmax, Tmax, and AUC, in monkeys, rats, and dogs are not extensively reported in publicly accessible literature. Preclinical investigations have largely centered on the pharmacodynamic effects of this compound, particularly its potent and selective inhibition of MAO-B in the brain and liver of rats.[2] These studies have been instrumental in establishing the mechanism of action and dose-dependent enzyme inhibition but offer limited insight into the comparative ADME properties across these species.

Experimental Protocols

General Protocol for a Preclinical Oral Pharmacokinetic Study

The following outlines a standard methodology for assessing the pharmacokinetic profile of a compound such as this compound in a preclinical setting.

  • Animal Models and Acclimation: Healthy, adult animals (e.g., Sprague-Dawley rats, Beagle dogs, or Cynomolgus monkeys) are selected for the study. Prior to dosing, the animals undergo an acclimatization period of at least one week in a controlled laboratory environment with regulated temperature, humidity, and light-dark cycles. Standard chow and water are provided ad libitum.

  • Formulation and Administration: this compound is formulated in an appropriate vehicle (e.g., sterile water, saline, or a suspension medium) to the desired concentration. The formulation is administered via oral gavage for rats or as a capsule or oral solution for dogs and monkeys. The dose administered is calculated based on the body weight of each animal.

  • Blood Sample Collection: Serial blood samples are collected at predetermined time points following administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is typically drawn from the tail vein in rats, the cephalic or saphenous vein in dogs, and the femoral or saphenous vein in monkeys.

  • Plasma Preparation: The collected blood samples are placed into tubes containing an anticoagulant (e.g., K2-EDTA). The tubes are then centrifuged to separate the plasma, which is subsequently harvested and stored at a temperature of -70°C or lower until bioanalysis.

  • Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method such as fluorescence or mass spectrometry.

  • Pharmacokinetic Data Analysis: The resulting plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Analytical Methodology for this compound Quantification

The determination of this compound concentrations in biological matrices is crucial for pharmacokinetic studies. A robust and sensitive analytical method is required.

  • Technique: High-Performance Liquid Chromatography (HPLC) is the standard technique.

  • Detection: Fluorescence detection is highly suitable for this compound due to its native fluorescence, offering excellent sensitivity and selectivity.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate this compound from plasma proteins and other endogenous components.

  • Chromatography: A reverse-phase HPLC column (e.g., C18) is used to separate this compound from potential metabolites and matrix components. The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile.

  • Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Mandatory Visualization

This compound's Mechanism of Action: MAO-B Inhibition

This compound exerts its therapeutic effect by reversibly inhibiting monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This mechanism is particularly relevant in the treatment of Parkinson's disease, where there is a deficiency of dopamine in the brain.

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Dopamine_Cleft Dopamine Dopamine_Neuron Dopamine MAOB MAO-B Dopamine_Neuron->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound This compound->MAOB Reversible Inhibition

Caption: this compound's inhibition of MAO-B increases dopamine levels.

General Experimental Workflow for a Pharmacokinetic Study

The process of conducting a pharmacokinetic study involves a series of well-defined steps, from the initial administration of the drug to the final analysis of the data. This workflow ensures that the data generated is reliable and can be used to accurately characterize the behavior of the drug in the biological system.

G Dose Dose Administration (Oral or IV) Sampling Serial Blood Sampling Dose->Sampling Processing Plasma Separation Sampling->Processing Analysis Bioanalytical Quantification (e.g., HPLC) Processing->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: Standard workflow for a preclinical pharmacokinetic study.

References

A Head-to-Head In Vivo Comparison of Lazabemide and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective strategies against debilitating neurodegenerative diseases, monoamine oxidase-B (MAO-B) inhibitors have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of Lazabemide, a reversible MAO-B inhibitor, with other prominent neuroprotective agents, primarily focusing on the irreversible MAO-B inhibitors Selegiline and Rasagiline. While direct head-to-head in vivo neuroprotection studies involving this compound are limited in publicly available literature, this guide synthesizes available preclinical and clinical data to offer a comparative perspective on their mechanisms and efficacy.

Comparative Analysis of Neuroprotective Efficacy

The majority of comparative in vivo data for MAO-B inhibitors stems from preclinical studies utilizing the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. This model recapitulates key pathological features of the disease, including the loss of dopaminergic neurons in the substantia nigra.

Table 1: In Vivo Neuroprotective Effects of Selegiline and Rasagiline in the MPTP Mouse Model

AgentDosageAnimal ModelKey Outcome MeasureResult
Selegiline 10 mg/kg/day (s.c.)MPTP-treated C57BL/6 miceTyrosine Hydroxylase (TH)-positive neuron count in Substantia NigraSignificant protection against MPTP-induced loss of TH-positive neurons.
Rasagiline 20 mg/kgMPTP-treated miceTH-positive dopaminergic neurons in Substantia NigraSignificantly increased the number of TH-positive neurons compared to the MPTP-treated group[1].
Selegiline 0.3–10 mg/kgMPTP-treated miceMAO-B Activity Inhibition in Cerebrum89.8–93.4% inhibition.
Rasagiline 0.1–3 mg/kgMPTP-treated miceMAO-B Activity Inhibition in Cerebrum71.4–95.2% inhibition[2].

Antioxidant Properties: An In Vitro Comparison

Beyond MAO-B inhibition, antioxidant activity is a key neuroprotective mechanism. A study directly comparing the intrinsic antioxidant activity of this compound and Selegiline in a membrane-based model of oxidative stress provided the following insights.

Table 2: In Vitro Antioxidant Activity of this compound vs. Selegiline

AgentConcentrationModel SystemKey Outcome MeasureResult
This compound 100.0 nMMembrane-based model of oxidative stressInhibition of lipid peroxidationSignificantly more effective than Selegiline and Vitamin E at inhibiting lipid peroxide formation (P < 0.001)[3].
Selegiline Not specifiedMembrane-based model of oxidative stressInhibition of lipid peroxidationLess effective than this compound[3].

This in vitro evidence suggests that this compound possesses potent antioxidant properties that are independent of its MAO-B inhibitory activity[3].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the in vivo studies cited.

MPTP-Induced Mouse Model of Parkinson's Disease
  • Animal Model: Male C57BL/6 mice are typically used.

  • Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. A common regimen involves multiple injections (e.g., four injections of 17.5 mg/kg MPTP at 2-hour intervals) to induce a consistent lesion of the nigrostriatal dopaminergic system[2].

  • Drug Treatment: The neuroprotective agent (e.g., Selegiline or Rasagiline) is administered at a specified dose and route (e.g., s.c. or oral gavage) for a defined period, often starting before or shortly after MPTP administration.

  • Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test or open-field test to measure coordination, balance, and locomotor activity.

  • Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and substantia nigra) is performed. High-performance liquid chromatography (HPLC) is used to quantify levels of dopamine and its metabolites (DOPAC and HVA).

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra pars compacta (SNc) is counted using stereological methods to assess the extent of neuroprotection.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of MAO-B inhibitors are attributed to multiple mechanisms, including the inhibition of dopamine catabolism, reduction of oxidative stress, and modulation of cell survival pathways.

MAO-B Inhibition and Reduction of Oxidative Stress

The following diagram illustrates the primary mechanism of MAO-B inhibitors in preventing the generation of reactive oxygen species (ROS) from the breakdown of dopamine.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB ROS Reactive Oxygen Species (ROS) MAOB->ROS Neurodegeneration Neurodegeneration ROS->Neurodegeneration MAOBI This compound Selegiline Rasagiline MAOBI->MAOB

Caption: Inhibition of MAO-B by neuroprotective agents reduces dopamine breakdown and ROS production.

Anti-Apoptotic Signaling Pathways

Preclinical studies suggest that Selegiline and Rasagiline exert neuroprotective effects by modulating anti-apoptotic pathways, independent of their MAO-B inhibitory action.

Anti_Apoptotic_Pathway cluster_agents Neuroprotective Agents cluster_pathway Cellular Response Selegiline Selegiline Bcl2 ↑ Bcl-2 (Anti-apoptotic) Selegiline->Bcl2 Bax ↓ Bax (Pro-apoptotic) Selegiline->Bax Rasagiline Rasagiline Rasagiline->Bcl2 Rasagiline->Bax Mitochondria Mitochondrial Integrity Bcl2->Mitochondria Bax->Mitochondria Caspase ↓ Caspase Activation Mitochondria->Caspase NeuronalSurvival ↑ Neuronal Survival Caspase->NeuronalSurvival

Caption: Selegiline and Rasagiline promote neuronal survival by modulating anti-apoptotic pathways.

Conclusion

While this compound, Selegiline, and Rasagiline all function as MAO-B inhibitors, their detailed comparative in vivo neuroprotective profiles reveal nuances in their mechanisms and efficacy. Selegiline and Rasagiline have demonstrated robust neuroprotective effects in the widely used MPTP mouse model of Parkinson's disease, with evidence pointing to both MAO-B inhibition and independent anti-apoptotic activities.

This compound shows promise with its potent in vitro antioxidant capabilities, surpassing even Selegiline in this regard[3]. Clinical observations also suggest a comparable therapeutic benefit to Selegiline in early Parkinson's disease. However, a significant gap exists in the literature regarding direct head-to-head in vivo studies comparing this compound's neuroprotective efficacy against other MAO-B inhibitors in preclinical models of neurodegeneration. Such studies would be invaluable for a more comprehensive understanding of its therapeutic potential and for guiding the development of next-generation neuroprotective agents. Future research should prioritize these direct comparative investigations to fully elucidate the relative merits of these compounds in combating neurodegenerative diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Lazabemide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling lazabemide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, specific procedures must be followed to mitigate risks to personnel and prevent environmental contamination.

This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to avoid releasing it into the environment and to dispose of it through an approved waste disposal plant.[1] The following guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.

Hazard Classification and Safety Precautions

Before handling this compound for any purpose, including disposal, it is essential to be aware of its hazard classifications.

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Data sourced from the this compound Safety Data Sheet.[1]

Experimental Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be segregated from general laboratory waste.

  • All liquid waste containing this compound (e.g., unused solutions, contaminated solvents) must be collected separately.

3. Waste Collection and Labeling:

  • Solid Waste:

    • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.

  • Liquid Waste:

    • Collect all liquid this compound waste in a designated, sealed, and non-reactive hazardous waste container.

    • The container should be clearly labeled "Hazardous Liquid Waste - this compound" and list all components of the solution.

4. Storage of Waste:

  • Store the hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]

5. Disposal Procedure:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the hazards and can handle the waste appropriately.

  • Most pharmaceutical waste is ultimately disposed of via incineration by a licensed facility.[2]

Important Considerations:

  • DO NOT dispose of this compound down the drain. This is to prevent the release of this environmentally toxic substance into aquatic systems.[2][3]

  • DO NOT dispose of this compound in regular trash.

  • In case of a spill, collect the spillage and dispose of it as hazardous waste.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

LazabemideDisposalWorkflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Secure Waste Area solid_container->storage liquid_container->storage disposal_co Arrange for Collection by Approved Waste Disposal Company storage->disposal_co end Proper Disposal Complete disposal_co->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Lazabemide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lazabemide. It offers a procedural, step-by-step framework to ensure safe operational use and disposal, establishing a foundation of trust in laboratory safety and chemical handling practices.

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Adherence to safety protocols is mandatory to mitigate exposure and environmental contamination.

Data PointValueSource
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[1]
Storage Temperature -20°C (powder); -80°C (in solvent)[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety glasses with side shields or GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldTo be worn in addition to safety glasses or gogglesRequired when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact. Change immediately if contaminated.Prevents skin contact and absorption.
Body Protection Laboratory CoatFire-resistant recommended when handling flammable solvents.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area or chemical fume hood to avoid dust and aerosol formation.Minimizes inhalation of the compound.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is tightly sealed.

  • Store the compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

  • Adhere to the specified storage temperatures: -20°C for the powdered form and -80°C for solutions in solvent[1].

  • Ensure the storage location is segregated from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents[1].

2. Handling and Experimental Use:

  • All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust.

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols[1].

  • When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Do not eat, drink, or smoke in the designated handling area[1].

  • After handling, wash hands and any exposed skin thoroughly[1].

3. Spills and Emergency Procedures:

  • In case of a spill, evacuate the immediate area.

  • For small powder spills, carefully collect the material with absorbent pads, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect all spilled material and contaminated absorbents into a sealed, labeled container for proper disposal[1].

  • Ventilate the area after cleanup is complete.

  • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of skin contact, remove contaminated clothing and rinse the affected area thoroughly with water[1].

  • If swallowed, call a poison control center or doctor immediately[1]. Rinse mouth with water[1].

4. Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of the contents and container to an approved waste disposal plant[1].

  • Prevent the release of this compound into the environment[1]. All spillage should be collected[1].

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound and the integrated safety measures.

Lazabemide_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Solution Preparation C->D Proceed with caution E Experimental Use D->E F Post-Handling Decontamination E->F Spill Spill or Exposure? E->Spill G Segregate Hazardous Waste F->G End of experiment H Label and Store Waste Securely G->H I Arrange for Professional Disposal H->I Spill->F No Emergency Initiate Emergency Procedures Spill->Emergency Yes Emergency->I After decontamination

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lazabemide
Reactant of Route 2
Reactant of Route 2
Lazabemide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.